Aselacin C
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,35-37,42,49,55H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,35-,36-,37-,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKPSPWBJDFWAE-GFDFNCKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156223-08-4 | |
| Record name | Aselacin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery and Isolation of Aselacin C from Acremonium
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Aselacin C, a cyclic pentadepsipeptide, represents a significant discovery in the field of natural product chemistry and pharmacology. Isolated from the filamentous fungus Acremonium, this metabolite has demonstrated notable biological activity as an antagonist of the endothelin receptor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow.
Introduction
The genus Acremonium is a well-established source of a diverse array of secondary metabolites with significant biological activities.[1] While historically recognized for its production of the groundbreaking β-lactam antibiotic, Cephalosporin C, continued investigation into this fungal genus has led to the discovery of novel compounds with therapeutic potential. Among these is this compound, a cyclic pentadepsipeptide identified as an inhibitor of endothelin binding to its receptors.[2][3] Endothelin and its receptors play a crucial role in vasoconstriction and cell proliferation, making them a key target in the development of treatments for cardiovascular diseases and other related pathologies. The discovery of this compound from a fungal source underscores the importance of microbial screening programs in identifying novel drug leads.
Discovery of this compound
The discovery of this compound was the result of a targeted screening program aimed at identifying fungal metabolites capable of inhibiting the binding of endothelin-1 to its receptors.[2] Researchers utilized a radioligand binding assay with bovine atrial and porcine cerebral membranes, which are known to express high levels of endothelin receptors.[4][5] Culture extracts from two distinct Acremonium species exhibited inhibitory activity, prompting further investigation and ultimately leading to the isolation of a family of related compounds designated as aselacins A, B, and C.[2]
Physicochemical and Biological Properties of this compound
This compound is characterized as a cyclic pentapeptolide.[4][5] Its chemical structure and properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 156223-08-4[4][5] |
| Molecular Formula | C₄₆H₆₆N₈O₁₁[4] |
| Molecular Weight | 907.1 g/mol [4][5] |
| Class | Cyclic Pentadepsipeptide[3] |
| Origin | Fungus/Acremonium sp.[4][6] |
The primary biological activity of this compound is its ability to antagonize endothelin receptors.[4][5] Quantitative data regarding its inhibitory activity are presented in the following table.
Table 2: In Vitro Biological Activity of this compound
| Assay | Target | Source of Receptor | IC₅₀ (µg/mL) |
| Endothelin-1 Binding Inhibition | ETₐ Receptor | Bovine Atrial Membranes | 60[4][5] |
| Endothelin-1 Binding Inhibition | ETₑ Receptor | Porcine Cerebral Membranes | 80[4][5] |
Experimental Protocols
The following sections detail the methodologies employed in the fermentation of the producing organism and the subsequent isolation and purification of this compound.
Fermentation of Acremonium sp.
While the specific media composition and fermentation parameters for the original discovery are not publicly detailed, a general approach for the cultivation of Acremonium for secondary metabolite production can be outlined.
Objective: To cultivate the Acremonium species for the production of this compound.
Materials:
-
A biologically pure culture of the producing Acremonium strain.
-
Seed medium (e.g., Potato Dextrose Broth).
-
Production medium (typically a nutrient-rich medium containing a carbon source, a nitrogen source, and mineral salts).
-
Shake flasks or fermenter.
-
Incubator shaker.
Procedure:
-
Inoculum Preparation: Aseptically transfer a small piece of the mycelial mat from a stock culture to a flask containing the seed medium. Incubate at a suitable temperature (typically 25-28 °C) with agitation for 2-3 days to obtain a well-grown seed culture.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture under controlled conditions (temperature, pH, and agitation) for a period of 7-14 days to allow for the biosynthesis of this compound. The optimal fermentation time is typically determined by monitoring the production of the target compound through analytical methods such as HPLC.
Isolation and Purification of this compound
The following is a generalized workflow for the extraction and purification of a cyclic lipopeptide like this compound from a fungal fermentation broth.
Objective: To isolate and purify this compound from the fermentation culture.
Materials:
-
Fermentation broth containing this compound.
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile).
-
Silica gel for column chromatography.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
-
Rotary evaporator.
-
Freeze dryer.
Procedure:
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
Extract the mycelial cake and the culture filtrate separately with a water-immiscible organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Preliminary Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
Purification by HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the active fraction by preparative HPLC on a reverse-phase column (e.g., C18).
-
Use a suitable mobile phase, such as a water-acetonitrile gradient, for elution.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Final Product:
-
Combine the pure fractions of this compound.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous residue to obtain pure this compound as a solid.
-
Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from the Acremonium fermentation culture.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Unraveling Aselacin C: A Technical Guide to its Structure and Stereochemistry
For Immediate Release
[City, State] – November 17, 2025 – A comprehensive technical guide detailing the structure elucidation and stereochemical assignment of Aselacin C, a potent endothelin receptor antagonist, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the methodologies and data that defined the complex architecture of this natural product.
Aselacins A, B, and C are novel cyclic pentapeptolides isolated from the fermentation broth of two related Acremonium species.[1][2] These compounds have garnered significant interest due to their inhibitory activity against the binding of endothelin to its receptor, suggesting potential therapeutic applications.[1] This guide focuses specifically on this compound, offering a granular look at the scientific journey to fully characterize its molecular structure and three-dimensional arrangement.
The structural framework of the Aselacins consists of a cyclic pentapeptolide core, identified as cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr]. Attached to this cyclic core is an exocyclic D-Gln residue, which is further acylated by a functionalized long-chain fatty acid. The variation among Aselacins A, B, and C lies in the functionalization of this lipid side chain.[2]
Elucidation of the Core Structure
The determination of the this compound structure was a multi-faceted process relying on a combination of spectroscopic and chemical techniques. Key to this was the analysis of amino acid composition, mass spectrometry, and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Amino Acid Analysis: The constituent amino acids of this compound were identified by hydrolysis followed by derivatization and analysis.
-
Hydrolysis: A sample of this compound was hydrolyzed with 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: The resulting amino acid mixture was derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to allow for stereochemical determination.
-
Chromatographic Analysis: The derivatized amino acids were analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) and their retention times were compared with those of derivatized authentic amino acid standards of both D and L configurations.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided crucial information about the sequence of amino acids in the cyclic peptide core and the structure of the lipid side chain.
NMR Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were conducted in both protic (DMSO-d₆) and aprotic (CDCl₃) solvents. These experiments allowed for the complete assignment of all proton and carbon signals and established the connectivity between atoms, ultimately revealing the gross structure of the molecule.
Data Presentation
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in DMSO-d₆ |
| Cyclic Peptide Core | |
| Gly-Cα | 41.5 |
| Gly-CO | 169.8 |
| D-Ser-Cα | 55.2 |
| D-Ser-Cβ | 61.3 |
| D-Ser-CO | 170.5 |
| D-Trp-Cα | 53.8 |
| D-Trp-Cβ | 27.4 |
| D-Trp-CO | 171.9 |
| β-Ala-Cα | 36.1 |
| β-Ala-Cβ | 33.8 |
| β-Ala-CO | 171.2 |
| L-Thr-Cα | 58.7 |
| L-Thr-Cβ | 66.9 |
| L-Thr-Cγ | 19.5 |
| L-Thr-CO | 170.9 |
| Exocyclic Residue | |
| D-Gln-Cα | 52.1 |
| D-Gln-Cβ | 26.9 |
| D-Gln-Cγ | 31.2 |
| D-Gln-CO (amide) | 173.5 |
| D-Gln-CO (acid) | 174.1 |
| Fatty Acid Side Chain | |
| C-1' | 172.8 |
| C-2' | 33.5 |
| ... | ... |
Note: The complete assignment of the fatty acid side chain is detailed in the original research publication.
Table 2: Stereochemistry of Amino Acids in this compound
| Amino Acid | Determined Stereochemistry |
| Glycine | (achiral) |
| Serine | D |
| Tryptophan | D |
| β-Alanine | (achiral) |
| Threonine | L |
| Glutamine | D |
Visualizing the Path to Structure
The logical workflow for the structure elucidation of this compound can be visualized as a sequential process, starting from the initial isolation and culminating in the final structural assignment.
Stereochemical Determination
The absolute configuration of the chiral amino acid residues was a critical step in the complete structural characterization of this compound. This was achieved through chiral High-Performance Liquid Chromatography (HPLC) analysis of the acid hydrolysate after derivatization.
Experimental Protocol: Chiral HPLC
-
Hydrolysis and Derivatization: this compound was hydrolyzed, and the resulting amino acids were derivatized with Marfey's reagent as described previously.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in triethylammonium phosphate buffer.
-
Detection: UV detection at 340 nm.
-
-
Analysis: The retention times of the derivatized amino acids from the this compound hydrolysate were compared to those of derivatized D- and L-amino acid standards. This comparison unequivocally established the stereochemistry of each chiral center.
The logical flow for assigning the stereochemistry is depicted below, highlighting the key comparison step.
The meticulous application of these analytical techniques provided a complete and unambiguous structural and stereochemical description of this compound. This foundational knowledge is crucial for any future synthetic efforts, structure-activity relationship studies, and the overall development of this compound and its analogs as potential therapeutic agents.
References
- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Aselacin C: A Technical Guide to its Microbial Origin and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aselacin C is a cyclic pentapeptolide that has garnered interest for its biological activity as an inhibitor of endothelin binding to its receptor. This technical guide provides a comprehensive overview of the current knowledge surrounding the microbial production of this compound, with a focus on the producing organism and fermentation conditions. The information presented herein is compiled from available scientific literature to aid researchers and professionals in the fields of natural product discovery and drug development.
Producing Organism
This compound, along with its structural analogs aselacin A and B, is produced by fungi belonging to the genus Acremonium. Specifically, two related Acremonium species have been identified as producers of these novel compounds. The initial discovery was the result of a screening program for fungal metabolites that could inhibit the binding of endothelin-1 to its receptors.
Fermentation Conditions for this compound Production
Detailed, quantitative data on the optimal fermentation conditions for this compound production are not extensively available in the public domain. However, the foundational research indicates that aselacins are produced in stationary cultures of the Acremonium species. This suggests that submerged, agitated fermentation may not be optimal or necessary for the biosynthesis of these compounds.
Further research into the optimization of fermentation parameters for secondary metabolite production in Acremonium species could provide valuable insights for enhancing this compound yield. General considerations for optimizing fungal fermentations include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.
Summary of Known Fermentation Parameters
| Parameter | Description | Citation |
| Producing Organism | Two related Acremonium species | [1] |
| Culture Type | Stationary fermentation | [1] |
Note: Specific details regarding media composition, temperature, pH, and fermentation duration for optimal this compound production are not available in the cited literature.
Experimental Protocols
Detailed experimental protocols for the fermentation of Acremonium species to produce this compound and for the subsequent isolation and purification of the compound are not fully described in the available abstracts of the primary scientific literature. The discovery of aselacins involved a radioligand binding assay to screen fungal culture extracts.[1] The structural elucidation of the aselacins was achieved through a combination of amino acid analysis, mass spectrometry, and advanced NMR techniques.[2]
Biosynthesis of this compound
Currently, there is no published information available regarding the biosynthetic pathway of this compound in Acremonium species. As a cyclic pentapeptolide, it is likely synthesized by a non-ribosomal peptide synthetase (NRPS) multienzyme complex. The elucidation of the aselacin biosynthetic gene cluster would be a critical step in understanding and potentially manipulating its production through metabolic engineering.
Logical Workflow for Aselacin Discovery
The following diagram illustrates the general workflow that led to the discovery of the aselacins, based on the information provided in the initial research articles.
Conclusion
This compound, a cyclic pentapeptolide with potential therapeutic applications, is a natural product of Acremonium species. While the foundational knowledge of its production through stationary fermentation exists, there is a significant opportunity for further research to delineate the optimal fermentation parameters, elucidate the biosynthetic pathway, and develop detailed protocols for its production and isolation. Such studies will be invaluable for advancing the scientific understanding and potential development of this compound and its analogs.
References
Aselacin C: A Technical Whitepaper on its Endothelin Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aselacin C is a naturally occurring cyclic pentapeptolide first identified as a metabolite of the fungus Acremonium.[1][2][3] Early research established its role as an antagonist of the endothelin system by inhibiting the binding of endothelin-1 (ET-1) to its receptors. This document provides a comprehensive overview of the known mechanism of action of this compound, based on the available scientific literature. It includes quantitative binding data, a putative signaling pathway, and the experimental methodology used in its initial characterization. Due to the limited publicly available research on this compound beyond its discovery, this guide also incorporates general knowledge of endothelin receptor signaling to provide a broader context for its mechanism of action.
Introduction to the Endothelin System
The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 is a potent vasoconstrictor peptide that exerts its effects through two G-protein coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[4][5] ETA receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction.[4] ETB receptors are located on both endothelial and smooth muscle cells, with their activation on endothelial cells leading to the release of vasodilators like nitric oxide, while their stimulation on smooth muscle cells also contributes to vasoconstriction.[4] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making endothelin receptor antagonists a key area of therapeutic interest.[4][6][7]
This compound: A Fungal-Derived Endothelin Antagonist
This compound belongs to a family of cyclic pentapeptolides, the Aselacins, isolated from the fermentation broth of two Acremonium species.[1][2][3] Its chemical formula is C46H66N8O11.[1][2]
Mechanism of Action: Competitive Binding
The primary mechanism of action of this compound is the inhibition of endothelin-1 binding to its receptors.[1][2] This is believed to occur through competitive antagonism, where this compound occupies the receptor binding site, thereby preventing the binding of the endogenous ligand, ET-1.
Quantitative Data: Receptor Binding Affinity
The inhibitory activity of this compound has been quantified using radioligand binding assays. The following table summarizes the reported IC50 values, which represent the concentration of this compound required to inhibit 50% of ET-1 binding.
| Preparation | Predominant Receptor Type | IC50 (µg/mL) |
| Bovine Atrial Membranes | ETA | 60[1][2] |
| Porcine Cerebral Membranes | ETB | 80[1][2] |
These data suggest that this compound has a slight preference for the ETA receptor over the ETB receptor, although it can be considered a dual antagonist.
Signaling Pathways
The binding of endothelin-1 to its receptors initiates a cascade of intracellular signaling events. While the specific downstream effects of this compound have not been detailed in the available literature, its antagonism of ET-1 binding is expected to inhibit these pathways.
Experimental Protocols
The following is a generalized protocol for the radioligand binding assay used in the initial characterization of this compound, based on the methods described in the discovery literature.
Radioligand Binding Assay
Objective: To determine the inhibitory effect of this compound on the binding of radiolabeled endothelin-1 to its receptors in tissue membrane preparations.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., bovine atria or porcine cerebrum) are homogenized in a suitable buffer.
-
The homogenate is subjected to centrifugation to pellet the cellular debris and membranes.
-
The resulting pellet, rich in cell membranes containing endothelin receptors, is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
A constant amount of the membrane preparation is incubated with a fixed concentration of radiolabeled endothelin-1 (e.g., [125I]ET-1).
-
Varying concentrations of this compound are added to the incubation mixture to compete for receptor binding. A control reaction without this compound is also prepared.
-
The mixture is incubated at a controlled temperature for a specific duration to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The percentage of inhibition of [125I]ET-1 binding is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Conclusion and Future Perspectives
This compound was identified as a dual antagonist of the ETA and ETB receptors with micromolar-range inhibitory activity. Its mechanism of action is based on the competitive inhibition of endothelin-1 binding. The initial discovery provided valuable quantitative data on its binding affinity. However, there is a notable absence of subsequent research in the public domain to further elucidate its specific effects on downstream signaling pathways, its in vivo efficacy, or its pharmacokinetic and pharmacodynamic properties. Further investigation would be required to determine the full therapeutic potential of this compound as an endothelin receptor antagonist.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of novel endothelin antagonists and overview of non-steroidal mineralocorticoid antagonists for treating resistant hypertension: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Novel Aselacin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of novel Aselacin compounds. Aselacins are a class of cyclic pentapeptolides, naturally produced by fungi of the Acremonium genus, that have garnered significant interest within the scientific community. This document summarizes the current understanding of their mechanism of action, presents available quantitative biological data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.
Core Biological Activity: Endothelin Receptor Antagonism
The primary and most well-documented biological activity of Aselacin compounds is their ability to inhibit the binding of endothelin (ET-1) to its receptors.[1][2] Aselacins A, B, and C have been identified as potent antagonists of this interaction.[2] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. Therefore, Aselacin compounds represent a promising avenue for the development of novel therapeutics targeting these conditions.
Quantitative Data: Inhibition of Endothelin-1 Binding
The inhibitory potency of Aselacin A has been quantified through radioligand binding assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in disrupting the endothelin-1 signaling pathway.
| Compound | Target | Tissue Source | IC50 |
| Aselacin A | Endothelin-1 Receptor | Bovine Atrial Membranes | ~20 µg/mL[2] |
| Aselacin A | Endothelin-1 Receptor | Porcine Cerebral Membranes | ~20 µg/mL[2] |
Further research is required to determine the specific IC50 values for other Aselacin compounds (B, C, and D) and to elucidate their selectivity for the ETA and ETB receptor subtypes.
The Endothelin Signaling Pathway
Aselacin compounds exert their effects by interrupting the endothelin signaling cascade. This pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, or ET-3) to two distinct G-protein coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB). This binding event triggers a series of intracellular events, primarily mediated by G-proteins of the Gq/11 family, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger that orchestrates a variety of cellular responses, including vasoconstriction and cell proliferation.
Caption: The Endothelin Signaling Pathway and the inhibitory action of Aselacin compounds.
Other Potential Biological Activities
Preliminary studies have suggested that Aselacin compounds may possess a broader range of biological activities beyond endothelin receptor antagonism. These include potential antimalarial, antimicrobial, and anticancer properties. However, at present, publicly available quantitative data (e.g., IC50 or Minimum Inhibitory Concentration [MIC] values) to substantiate these claims for specific Aselacin compounds is limited. Further investigation is necessary to characterize and quantify these potential therapeutic applications.
Experimental Protocols
Endothelin Receptor Binding Assay (Radioligand Competition Assay)
This protocol outlines a representative method for determining the inhibitory activity of Aselacin compounds on endothelin receptor binding.
1. Membrane Preparation:
-
Isolate cell membranes from a suitable source expressing endothelin receptors (e.g., bovine atrial or porcine cerebral tissue, or a cell line overexpressing ETA or ETB receptors).
-
Homogenize the tissue or cells in a cold buffer solution (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes, a constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the Aselacin compound (or other unlabeled competitor).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
3. Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (Aselacin) concentration.
-
Determine the IC50 value, which is the concentration of the Aselacin compound that inhibits 50% of the specific binding of the radiolabeled ligand, by non-linear regression analysis of the competition curve.
Experimental and Discovery Workflow
The discovery and characterization of novel Aselacin compounds and their biological activities typically follow a multi-step workflow, beginning with the fungal source and culminating in detailed bioassays.
Caption: General workflow for the discovery and bioactivity testing of Aselacin compounds.
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The potent endothelin receptor antagonism of Aselacin compounds positions them as compelling candidates for further investigation in the context of cardiovascular and other related diseases.
References
- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Biosynthetic Pathway of Aselacin C in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aselacin C, a cyclic pentapeptolide isolated from fungi of the Acremonium genus, has garnered interest for its biological activity as an antagonist of endothelin receptors.[1][2] This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, drawing upon the established principles of non-ribosomal peptide synthesis in fungi. Due to the limited specific research on the this compound pathway, this document presents a putative model based on analogous fungal secondary metabolite biosynthesis. It also outlines a general experimental framework for the elucidation and characterization of this pathway, intended to guide future research endeavors.
Fungal secondary metabolites, such as this compound, are typically synthesized by large, multifunctional enzymes encoded by genes clustered together in the fungal genome, known as biosynthetic gene clusters (BGCs).[3] The biosynthesis of cyclic peptides, in particular, is predominantly carried out by non-ribosomal peptide synthetases (NRPSs).[1][4][5][6] These NRPSs function as molecular assembly lines, incorporating and modifying amino acid precursors in a stepwise fashion.[6]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be mediated by a multi-modular NRPS. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The core catalytic domains within each module are the Adenylation (A) domain, the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and the Condensation (C) domain.[4][6][7]
Table 1: Core and Auxiliary Domains of Non-Ribosomal Peptide Synthetases (NRPSs)
| Domain | Function |
| Core Domains | |
| Adenylation (A) | Selects and activates a specific amino acid as an aminoacyl-adenylate. |
| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid via a phosphopantetheinyl arm. |
| Condensation (C) | Catalyzes the formation of a peptide bond between the upstream peptide and the amino acid of the current module. |
| Auxiliary Domains | |
| Epimerization (E) | Converts an L-amino acid to its D-isomer. |
| Methylation (M) | Adds a methyl group to the peptide backbone or a side chain. |
| Thioesterase (TE) | Catalyzes the release of the final peptide from the NRPS, often involving cyclization. |
The proposed biosynthetic pathway for this compound can be visualized as a five-module NRPS, corresponding to the five amino acid residues in the final cyclic product. The process would begin with the loading of the first amino acid onto the first module, followed by sequential condensation reactions with amino acids loaded on the subsequent modules. Finally, a thioesterase (TE) domain would catalyze the cyclization and release of the mature this compound molecule.
Experimental Protocols for Pathway Elucidation
The characterization of the this compound biosynthetic pathway would involve a multi-pronged approach, integrating bioinformatics, molecular biology, and analytical chemistry. The following is a generalized experimental workflow.
1. Genome Mining for the this compound Biosynthetic Gene Cluster
-
Objective: To identify the putative BGC responsible for this compound production in Acremonium sp.
-
Methodology:
-
Perform whole-genome sequencing of the this compound-producing Acremonium strain. The genome of a related species, Acremonium chrysogenum, has been sequenced, which can serve as a reference.[8]
-
Utilize bioinformatics tools such as antiSMASH or SMURF to scan the genome for putative secondary metabolite BGCs.[3]
-
Search for BGCs containing NRPS genes, as this compound is a cyclic peptide.
-
Analyze the domain architecture of the identified NRPS genes to predict the number and types of amino acids incorporated, and compare this to the known structure of this compound.
-
2. Functional Characterization of the Putative BGC
-
Objective: To confirm the role of the identified BGC in this compound biosynthesis.
-
Methodology:
-
Gene Knockout: Inactivate a key gene within the putative BGC, such as the NRPS gene, using techniques like CRISPR-Cas9 or homologous recombination.
-
Metabolite Analysis: Compare the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The absence of this compound in the mutant would confirm the BGC's involvement.
-
Heterologous Expression: Clone the entire putative BGC into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, and verify the production of this compound.
-
3. In Vitro Biochemical Assays
-
Objective: To characterize the function of individual enzymes within the pathway, particularly the NRPS.
-
Methodology:
-
Protein Expression and Purification: Express and purify the NRPS or individual domains from a suitable expression system like E. coli or yeast.
-
Adenylation Domain Specificity Assay: Determine the substrate specificity of the A domains using ATP-pyrophosphate exchange assays with various amino acids.
-
Thiolation and Condensation Assays: Utilize advanced mass spectrometry techniques to monitor the loading of amino acids onto the T domains and the formation of peptide bonds by the C domains.
-
Conclusion
While the specific enzymatic steps for this compound biosynthesis remain to be experimentally validated, the principles of non-ribosomal peptide synthesis in fungi provide a robust framework for a putative pathway. The proposed model, centered around a multi-modular NRPS, serves as a valuable hypothesis for future research. The outlined experimental workflow, combining genome mining, genetic manipulation, and biochemical analysis, offers a clear roadmap for researchers to uncover the molecular machinery behind the production of this and other bioactive fungal peptides. Such studies are crucial for enabling the bioengineering of novel compounds with potential therapeutic applications.
References
- 1. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Biosynthetic Gene Cluster for the Organoarsenical Antibiotic Arsinothricin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of Linear Non-Ribosomal Peptide in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 6. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Genome Sequence and Annotation of Acremonium chrysogenum, Producer of the β-Lactam Antibiotic Cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Aselacin C Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aselacin C, a cyclic pentapeptolide originally isolated from the fungus Acremonium, has been identified as a potent antagonist of both endothelin receptor type A (ETA) and type B (ETB).[1][2][3] Endothelin receptors, which are G protein-coupled receptors (GPCRs), play crucial roles in vasoconstriction, cell proliferation, and other physiological processes.[4][5] Their modulation presents a significant therapeutic opportunity for various cardiovascular and proliferative diseases. This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of this compound to its receptors. By leveraging computational approaches, researchers can gain profound insights into the molecular interactions driving this antagonism, paving the way for the rational design of novel and more potent therapeutics.
This document outlines the complete workflow, from ligand and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, it details the experimental protocols for the validation of in silico findings, ensuring a robust and reliable drug discovery pipeline.
Ligand and Receptor Preparation
A critical first step in any in silico modeling study is the preparation of accurate 3D structures for both the ligand (this compound) and the receptors (ETA and ETB).
This compound 3D Structure Generation
Experimental Protocol: 3D Model Generation of this compound
-
2D to 3D Conversion: Utilize a molecular modeling software such as ChemDraw[7] or an online tool like MolView[8][9] to convert the 2D representation or SMILES string of this compound into an initial 3D structure.
-
Peptide Structure Prediction: Employ a peptide structure prediction server like PEP-FOLD[10][11][12] or SWISS-MODEL[13] to refine the initial 3D model, particularly the cyclic peptide core. These servers utilize algorithms based on structural alphabets and coarse-grained force fields to predict the most probable peptide conformations.
-
Energy Minimization: The generated 3D model should be subjected to energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes and obtain a low-energy, stable conformation. This can be performed using software packages like GROMACS or NAMD.
Endothelin Receptor 3D Structures
Experimentally determined 3D structures of human endothelin receptors are available in the Protein Data Bank (PDB).
| Receptor | PDB ID | Description |
| ETA | 8HCQ | Cryo-EM structure of endothelin-1-bound ETA-Gq complex[14] |
| ETB | 6IGK | Crystal structure of human ETB receptor in complex with Endothelin-3[1] |
| ETB | 5GLH | Human endothelin receptor type-B in complex with ET-1[15] |
| ETB | 5XPR | Human endothelin receptor type-B in complex with antagonist bosentan[2] |
| ETB | 6K1Q | Human endothelin receptor type-B in complex with inverse agonist IRL2500[4] |
Table 1: Available 3D Structures of Human Endothelin Receptors
Experimental Protocol: Receptor Preparation
-
PDB File Download: Obtain the desired PDB files from the RCSB PDB database.
-
Protein Cleaning: Remove water molecules, ions, and any co-crystallized ligands that are not relevant to the study.
-
Handling Missing Residues and Loops: Use modeling software to build any missing residues or loops in the receptor structure.
-
Protonation: Add hydrogen atoms to the protein structure, assigning the appropriate protonation states for titratable residues at a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the receptor structure to relax the added hydrogens and relieve any structural strain.
In Silico Modeling Workflow
The following workflow outlines the key computational steps to model the binding of this compound to the ETA and ETB receptors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This step is crucial for identifying the putative binding site and initial binding pose of this compound.
Experimental Protocol: Molecular Docking
-
Grid Generation: Define a docking grid box that encompasses the putative binding site on the receptor. For endothelin receptors, this is typically the orthosteric binding site where the endogenous endothelin peptides bind.
-
Ligand Preparation: Prepare the this compound 3D model for docking by assigning appropriate atom types and charges.
-
Docking Simulation: Perform the docking using software such as AutoDock, Glide, or HADDOCK. These programs employ various search algorithms to explore the conformational space of the ligand within the defined binding site.
-
Pose Clustering and Scoring: The docking results will yield multiple binding poses. These poses are typically clustered based on their root-mean-square deviation (RMSD) and ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then selected for further analysis.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the receptor-ligand complex, allowing for the assessment of its stability and the characterization of detailed intermolecular interactions over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the top-ranked docked complex in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.
-
Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the solvent and ions, followed by a gradual heating of the system to the desired temperature (e.g., 310 K) and pressure (e.g., 1 atm) while restraining the protein and ligand. Finally, the restraints are gradually removed to allow the entire system to equilibrate.
-
Production Run: Once equilibrated, run the production MD simulation for a sufficient duration (typically hundreds of nanoseconds) to sample the conformational landscape of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating RMSD and root-mean-square fluctuation), identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and observe any conformational changes in the receptor or ligand upon binding.
Binding Free Energy Calculation
Binding free energy calculations provide a quantitative estimate of the binding affinity between the ligand and the receptor.
Experimental Protocol: MM/PBSA or MM/GBSA Calculation
-
Snapshot Extraction: Extract snapshots of the receptor-ligand complex from the production MD trajectory.
-
Energy Calculations: For each snapshot, calculate the molecular mechanics potential energy (MM), the polar solvation energy (using Poisson-Boltzmann or Generalized Born models), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).
-
Binding Free Energy Estimation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the individual receptor and ligand.
| Parameter | Description | Typical Software |
| Molecular Docking | Predicts binding pose and initial affinity estimate. | AutoDock, Glide, HADDOCK |
| MD Simulation | Assesses complex stability and dynamics. | GROMACS, NAMD, AMBER |
| MM/PBSA or MM/GBSA | Calculates binding free energy from MD trajectories. | g_mmpbsa (GROMACS), MMPBSA.py (AMBER) |
Table 2: Key In Silico Modeling Parameters and Software
Endothelin Receptor Signaling Pathways
This compound acts as an antagonist, inhibiting the signaling cascades initiated by the binding of endogenous endothelins to ETA and ETB receptors. Both receptors are known to couple to multiple G protein subtypes, including Gq, Gs, and Gi, leading to diverse downstream effects.[2][16]
ETA Receptor Signaling
The ETA receptor primarily couples to Gq proteins, leading to the activation of Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in cellular responses such as vasoconstriction and cell proliferation.[4]
ETB Receptor Signaling
The ETB receptor also couples to Gq, initiating a similar signaling cascade to the ETA receptor.[1][16] However, in endothelial cells, ETB receptor activation can also lead to the production of nitric oxide (NO) and prostacyclin, resulting in vasodilation.[1] Additionally, ETB can couple to Gi, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.
Experimental Validation
In silico predictions must be validated through experimental assays to confirm the binding affinity and mechanism of action.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of a ligand to a receptor immobilized on a sensor chip.
Experimental Protocol: Surface Plasmon Resonance
-
Receptor Immobilization: Immobilize the purified ETA or ETB receptor onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the immobilized receptor surface and monitor the change in the SPR signal in real-time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Parameter | Description |
| ka (on-rate) | Rate of complex formation. |
| kd (off-rate) | Rate of complex dissociation. |
| KD (dissociation constant) | Measure of binding affinity (KD = kd/ka). |
Table 3: Key Kinetic Parameters from SPR
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a receptor.
Experimental Protocol: Fluorescence Polarization Assay
-
Fluorescent Ligand Synthesis: Synthesize a fluorescently labeled version of a known endothelin receptor ligand (tracer).
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the receptor (ETA or ETB).
-
Competition Binding: Add increasing concentrations of unlabeled this compound to compete with the fluorescent tracer for binding to the receptor.
-
Measurement: Measure the fluorescence polarization in each well. As this compound displaces the tracer, the polarization will decrease.
-
Data Analysis: Plot the fluorescence polarization as a function of the this compound concentration and fit the data to a competitive binding model to determine the IC50 value (the concentration of this compound that inhibits 50% of the tracer binding). The Ki (inhibition constant) can then be calculated from the IC50 value.
Conclusion
The in silico modeling workflow detailed in this guide provides a powerful and cost-effective approach to understanding the molecular basis of this compound's interaction with endothelin receptors. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate detailed hypotheses about the binding mode and affinity of this promising antagonist. The subsequent experimental validation using techniques such as SPR and FP is essential to confirm these computational predictions and provides a solid foundation for the structure-based design of next-generation endothelin receptor modulators. This integrated approach will undoubtedly accelerate the discovery and development of novel therapeutics targeting the endothelin system.
References
- 1. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. shutterstock.com [shutterstock.com]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. glpbio.com [glpbio.com]
- 7. ChemDraw | Revvity Signals Software [revvitysignals.com]
- 8. youtube.com [youtube.com]
- 9. MolView [molview.org]
- 10. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 11. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 13. SWISS-MODEL [swissmodel.expasy.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Endothelin receptor type B - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
The Pharmacological Profile of Natural Cyclic Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Natural cyclic peptides represent a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics. Their inherent structural rigidity, conferred by cyclization, often translates into enhanced metabolic stability, higher binding affinity, and improved specificity for their biological targets compared to their linear counterparts.[1] This technical guide provides an in-depth overview of the pharmacological profile of key natural cyclic peptides, detailing their mechanisms of action, quantitative biological activities, and the experimental protocols used for their characterization.
Quantitative Pharmacological Data of Representative Natural Cyclic Peptides
The therapeutic potential of natural cyclic peptides is underscored by their potent biological activities across various disease areas, including infectious diseases, immunology, and oncology. The following tables summarize key quantitative data for several well-characterized natural cyclic peptides.
| Cyclic Peptide | Class | Target | Assay Type | Value | Organism/Cell Line | Reference |
| Vancomycin | Glycopeptide Antibiotic | Bacterial cell wall precursor (D-Ala-D-Ala) | Minimum Inhibitory Concentration (MIC) | 1 µg/mL | Staphylococcus aureus (ATCC 29213) | [2] |
| MIC | 2 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | [2] | |||
| Cyclosporine A | Immunosuppressant | Cyclophilin | Receptor Binding (KD) | 95 nM | Mouse spleen cells | [3] |
| Calcineurin (indirectly) | T-cell proliferation inhibition (IC50) | ~1-10 ng/mL | Human T-cells | |||
| α-Amanitin | Amatoxin | RNA Polymerase II | Cytotoxicity (IC50) | 1.0 ± 0.28 μM | Human CD34+ stem cells | [4] |
| Cytotoxicity (IC50) | ~10 µg/mL (time-dependent) | Vero cells | [5][6] | |||
| [WR]5 | Synthetic Cyclic Peptide | c-Src kinase | Kinase Inhibition (IC50) | 2.8 µM | In vitro enzyme assay | [7] |
| [WR]9 | Synthetic Cyclic Peptide | c-Src kinase | Kinase Inhibition (IC50) | 0.21 µM | In vitro enzyme assay | [7] |
| Melicoptine C | Natural Cyclic Peptide | Influenza A Virus (H1N1) | Antiviral Activity (EC50) | 2.88 µM | In vitro cell-based assay | [1] |
| Xylapeptide B | Natural Cyclic Peptide | Bacillus cereus | Antibacterial Activity (MIC) | 6.25 µg/mL | In vitro culture | [1] |
Mechanisms of Action and Signaling Pathways
The diverse pharmacological effects of natural cyclic peptides stem from their ability to modulate specific intracellular signaling pathways. This section details the mechanisms of action for three prominent examples and provides corresponding signaling pathway diagrams generated using the DOT language.
Vancomycin: Inhibition of Bacterial Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that exerts its bactericidal effect by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall in Gram-positive bacteria.[8] It forms five hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[9] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan chains.[9][10] The compromised cell wall leads to increased osmotic fragility and ultimately cell lysis.
Cyclosporine A: Immunosuppression via Calcineurin Inhibition
Cyclosporine A is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[11] Its primary mechanism of action involves the inhibition of T-cell activation.[4][12] Upon entering a T-cell, cyclosporine A binds to its intracellular receptor, cyclophilin.[12] This cyclosporine A-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[4][12] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[12] Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[4][12] The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation.
α-Amanitin: Inhibition of Transcription and Induction of Apoptosis
α-Amanitin is a highly toxic cyclic peptide found in several species of Amanita mushrooms.[13] Its primary mechanism of toxicity is the potent and selective inhibition of RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotic cells.[13][14] α-Amanitin binds to the bridge helix of RNA polymerase II, which interferes with the translocation of the enzyme along the DNA template, thereby halting mRNA synthesis.[14] This cessation of protein synthesis leads to cellular dysfunction and ultimately cell death. Additionally, α-amanitin has been shown to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and the activation of p53, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent caspase activation.[2]
Detailed Experimental Protocols
The characterization of natural cyclic peptides requires a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) of a Cyclic Peptide
This protocol describes a general workflow for the synthesis of a head-to-tail cyclic peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent and a base.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear peptide sequence.
-
Side-Chain Deprotection (for cyclization): Selectively deprotect the side chains of the amino acids that will form the cyclic bond.
-
On-Resin Cyclization:
-
Perform the cyclization reaction on the resin-bound peptide using a suitable coupling reagent in a dilute solution to favor intramolecular cyclization.
-
Allow the reaction to proceed for several hours to overnight.
-
-
Final Deprotection and Cleavage:
-
Wash the resin thoroughly.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove all remaining protecting groups and cleave the cyclic peptide from the resin.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a cyclic peptide to its target receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for the receptor
-
Unlabeled cyclic peptide (test compound)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled cyclic peptide in binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the serially diluted unlabeled cyclic peptide.
-
To determine total binding, add only the radiolabeled ligand and buffer.
-
To determine non-specific binding, add the radiolabeled ligand, buffer, and a high concentration of a known unlabeled ligand.
-
-
Incubation:
-
Add the cell membrane or purified receptor preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound ligand passes through.
-
Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled cyclic peptide concentration.
-
Determine the IC50 value (the concentration of the cyclic peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a cyclic peptide on a specific cell line.[5]
Materials:
-
Target cell line
-
Complete cell culture medium
-
Cyclic peptide (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the cyclic peptide in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the cyclic peptide.
-
Include control wells with medium only (no peptide) and a positive control for cytotoxicity if available.
-
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[5]
-
MTT Addition:
-
After the incubation period, add MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the cyclic peptide compared to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the cyclic peptide concentration.
-
Determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth) from the dose-response curve.
-
In Vivo Efficacy Study in a Rheumatoid Arthritis Model
This protocol provides a general framework for evaluating the in vivo efficacy of an immunomodulatory cyclic peptide, such as cyclosporine A, in a rodent model of rheumatoid arthritis (e.g., collagen-induced arthritis in mice or rats).
Materials:
-
Animal model of rheumatoid arthritis (e.g., DBA/1 mice)
-
Cyclic peptide (test compound)
-
Vehicle control (e.g., saline, corn oil)
-
Positive control (e.g., methotrexate)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis: Induce arthritis in the animals according to the established protocol for the chosen model.
-
Animal Grouping and Dosing:
-
Once clinical signs of arthritis appear, randomize the animals into different treatment groups (e.g., vehicle control, cyclic peptide at different doses, positive control).
-
Administer the cyclic peptide and control treatments via the desired route (e.g., oral gavage, subcutaneous injection) and at a predetermined frequency and duration.
-
-
Efficacy Assessment:
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on a graded scale of inflammation, swelling, and redness of the paws).
-
Measure body weight to assess overall health and potential toxicity.
-
-
Terminal Procedures:
-
At the end of the study, collect blood samples for analysis of inflammatory biomarkers (e.g., cytokines, C-reactive protein).
-
Collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Compare the changes in paw swelling, clinical scores, and body weight between the treatment groups and the vehicle control group.
-
Analyze the levels of inflammatory biomarkers and the histological scores.
-
Use appropriate statistical methods to determine the significance of the observed effects.
-
References
- 1. Cyclosporin treatment for rheumatoid arthritis: a placebo controlled, double blind, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel cyclosporine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 10. abo.com.pl [abo.com.pl]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. α-Amanitin - Wikipedia [en.wikipedia.org]
- 14. himedialabs.com [himedialabs.com]
Aselacin C: A Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aselacin C is a cyclic pentapeptolide and a known antagonist of endothelin receptors, demonstrating potential therapeutic applications. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, alongside a detailed exploration of its mechanism of action through the endothelin signaling pathway. While specific quantitative solubility and stability data for this compound are not extensively published, this document outlines the established experimental protocols for determining these crucial parameters for cyclic peptides. Furthermore, a comprehensive visualization of the endothelin receptor signaling cascade is provided to elucidate the biological context of this compound's activity.
Solubility Characteristics of this compound
Table 1: Recommended Solvents for this compound Solubility Testing
| Solvent Class | Specific Solvents | Expected Solubility Profile for a Cyclic Peptide |
| Aqueous | Sterile Water, Phosphate-Buffered Saline (PBS) | Solubility is dependent on the number of charged residues. |
| Organic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Generally good solubility for hydrophobic and complex peptides. |
| Alcohols | Methanol, Ethanol, Isopropanol | Variable solubility, can be effective for moderately polar peptides. |
| Acidic/Basic | Dilute Acetic Acid, Dilute Ammonium Hydroxide | Can improve solubility of peptides with basic or acidic residues, respectively. |
Experimental Protocol for Determining this compound Solubility
A standard protocol to determine the solubility of this compound involves the following steps:
-
Preparation of this compound: A small, accurately weighed amount of lyophilized this compound powder is used for initial testing.
-
Solvent Addition: The selected solvent is added incrementally to the peptide.
-
Solubilization Assistance: The mixture is subjected to vortexing and sonication to aid dissolution. Gentle heating may also be applied, with caution to avoid degradation.
-
Observation: The solution is visually inspected for clarity. A clear solution indicates complete dissolution.
-
Quantification: The concentration of the saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to establish the quantitative solubility.
The following flowchart outlines the general workflow for determining peptide solubility.
Stability Profile of this compound
The long-term stability of this compound is reported to be at least 4 years when stored at -20°C.[1] However, comprehensive data on its stability under various stress conditions such as pH, temperature, and light exposure are not publicly available. Forced degradation studies are essential to understand the degradation pathways and identify potential degradants.
Table 2: Parameters for Forced Degradation Studies of this compound
| Stress Condition | Typical Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | 60°C for 48 hours (in solid state and in solution) |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |
Experimental Protocol for Stability Assessment
A typical stability-indicating HPLC method would be developed and validated to assess the stability of this compound under forced degradation conditions.
-
Method Development: An HPLC method capable of separating this compound from its potential degradation products is developed. This typically involves optimizing the mobile phase, column, and detection wavelength.
-
Forced Degradation: this compound is subjected to the stress conditions outlined in Table 2.
-
Sample Analysis: Samples are withdrawn at specified time points, neutralized if necessary, and analyzed by the developed HPLC method.
-
Data Analysis: The percentage of this compound remaining and the formation of degradation products are quantified over time.
The following diagram illustrates a logical workflow for conducting stability studies.
Mechanism of Action: Endothelin Receptor Antagonism
This compound functions as an antagonist of both endothelin receptor type A (ET-A) and type B (ET-B).[1][2] Endothelins are potent vasoconstrictor peptides that mediate their effects through these G-protein coupled receptors (GPCRs). The binding of endothelin-1 (ET-1) to its receptors initiates a cascade of intracellular signaling events. By blocking this binding, this compound inhibits these downstream effects.
The endothelin receptor signaling pathway is complex and involves multiple G-proteins and downstream effectors. The activation of ET-A and ET-B receptors can lead to vasoconstriction, cell proliferation, and inflammation.
The following diagram illustrates the major signaling pathways activated by endothelin receptors, which are inhibited by this compound.
Conclusion
This technical guide has summarized the known characteristics of this compound and provided a framework for its further investigation. While specific, publicly available quantitative data on its solubility and stability are limited, the outlined experimental protocols provide a clear path for researchers to determine these critical parameters. The detailed visualization of the endothelin receptor signaling pathway offers valuable insight into the mechanism of action of this compound, aiding in the design of future studies and the development of its therapeutic potential. Further research to generate comprehensive solubility and stability profiles is highly encouraged to facilitate its progression in drug development pipelines.
References
Aselacin C and Endothelin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin (ET) receptors, primarily the ETA and ETB subtypes, are G protein-coupled receptors (GPCRs) that mediate the physiological and pathophysiological effects of the potent vasoconstrictor peptide endothelin-1 (ET-1).[1][2][3] Their involvement in a range of cardiovascular diseases, including pulmonary arterial hypertension, has made them a critical target for drug discovery.[2][3][4][5] Aselacins, a family of novel cyclic pentapeptolides isolated from the fungus Acremonium sp., have been identified as inhibitors of endothelin binding to its receptors.[6][7] This technical guide provides a comprehensive overview of the available data on the affinity of Aselacins for endothelin receptor subtypes, details the experimental protocols for assessing such interactions, and illustrates the associated signaling pathways.
Aselacin C and Endothelin Receptor Affinity: Quantitative Data
Direct quantitative binding data specifying the affinity of this compound for individual endothelin receptor subtypes (ETA and ETB) is not available in the reviewed scientific literature. However, initial screening studies on the related compound, Aselacin A, provide foundational insights into the inhibitory potential of this compound class.
Aselacin A has been shown to inhibit the binding of endothelin-1 to its receptors in membrane preparations from different tissues.[6] The half-maximal inhibitory concentration (IC50) values for Aselacin A are presented in the table below. It is important to note that these membrane preparations contain a mixed population of endothelin receptor subtypes, and therefore, the data does not delineate the specific affinity for ETA versus ETB receptors.
| Compound | Tissue Source | Receptor Population | IC50 (µg/mL) |
| Aselacin A | Bovine Atrial Membranes | Mixed ETA/ETB | ~20 |
| Aselacin A | Porcine Cerebral Membranes | Mixed ETA/ETB | ~20 |
Table 1: Inhibitory activity of Aselacin A on endothelin-1 binding.[6]
Further research is required to isolate the specific inhibitory constants (Ki) or IC50 values of this compound for purified or recombinantly expressed human ETA and ETB receptors to fully characterize its potency and selectivity.
Experimental Protocols: Radioligand Binding Assay for Endothelin Receptor Affinity
The determination of a compound's affinity for endothelin receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
I. Materials and Reagents
-
Receptor Source: Cell membranes prepared from tissues known to express endothelin receptors (e.g., bovine atrium, porcine brain) or from cell lines recombinantly expressing human ETA or ETB receptors.[6]
-
Radioligand: A high-affinity radiolabeled endothelin receptor ligand, such as [¹²⁵I]-ET-1.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and protease inhibitors.
-
Non-specific Binding Control: A high concentration of an unlabeled, potent endothelin receptor antagonist (e.g., bosentan) to determine the amount of non-specific binding of the radioligand.
-
Filtration System: A glass fiber filter-based harvesting system to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
II. Assay Procedure
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add the following components in order:
-
Assay Buffer
-
A fixed concentration of the radioligand ([¹²⁵I]-ET-1).
-
Increasing concentrations of the unlabeled test compound (this compound) or the non-specific binding control.
-
The membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
III. Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled antagonist) from the total binding (counts in the absence of a competitor).
-
IC50 Determination: The specific binding data is then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Aselacin C for In Vitro Endothelin Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endothelin (ET) system, comprising three peptide isoforms (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ET-A and ET-B), is a critical regulator of vascular tone and is implicated in various cellular processes, including proliferation and apoptosis[1]. Dysregulation of the endothelin pathway is associated with pathologies such as pulmonary arterial hypertension[1]. Aselacin C is a cyclic pentapeptolide, originally isolated from the fungus Acremonium, that acts as an antagonist of both ET-A and ET-B endothelin receptors[2][3][4]. Structurally, it features a cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr] core with an exocyclic D-Gln residue attached to a long-chain fatty acid[3][4]. Its ability to inhibit endothelin binding makes it a valuable tool for studying the endothelin system and a potential lead compound in drug discovery.
This document provides detailed protocols for utilizing this compound in in vitro competitive radioligand binding assays to characterize its interaction with endothelin receptors.
Assay Principle
The in vitro endothelin receptor binding assay is a competitive inhibition assay used to determine the affinity of a test compound (e.g., this compound) for the ET-A and ET-B receptors. The assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for binding to receptors present in a cell membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity and concentration of the test compound. By generating a dose-response curve, the half-maximal inhibitory concentration (IC₅₀) of the test compound can be determined.
Experimental Workflow
The overall workflow for the competitive binding assay is depicted below. It involves the preparation of reagents, incubation of the reaction mixture, separation of bound and free radioligand, and subsequent data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ASELACINS, NOVEL COMPOUNDS THAT INHIBIT BINDING OF ENDOTHELIN TO ITS RECEPTOR [jstage.jst.go.jp]
- 4. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Aselacin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aselacin C is a cyclic pentapeptolide that acts as an antagonist of endothelin receptors, playing a crucial role in vital physiological processes.[1] This document provides detailed application notes and high-throughput screening (HTS) protocols for the characterization and evaluation of this compound and its analogs. The protocols are designed for efficiency and reproducibility in a drug discovery setting.
This compound is a cyclic pentapeptolide antagonist of both endothelin receptor type A (ETA) and type B (ETB).[1] It was originally isolated from the fungus Acremonium.[1] The chemical formula for this compound is C46H66N8O11, and its molecular weight is 907.1 g/mol .[1]
Mechanism of Action and Signaling Pathway
Endothelin receptors (ETR) are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides (ET-1, ET-2, ET-3), trigger a cascade of intracellular signaling events.[2][3] The binding of endothelins to their receptors stimulates signal transduction cascades mediated by heterotrimeric G proteins.[2][3] There are two main subtypes of endothelin receptors: ETA and ETB. The activation of these receptors, which are coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] These signaling events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation.[5] this compound, as an antagonist, blocks the binding of endothelins to these receptors, thereby inhibiting these downstream signaling pathways.
Endothelin Signaling Pathway
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound on endothelin receptors has been quantified, providing key metrics for its potency.
| Compound | Target Receptor | IC50 Value |
| This compound | Endothelin Receptor Type A (ETA) | 60 µg/ml |
| This compound | Endothelin Receptor Type B (ETB) | 80 µg/ml |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1]
High-Throughput Screening Protocols
The following protocols are designed for the screening of compound libraries to identify novel endothelin receptor antagonists using this compound as a reference compound.
Biochemical Assay: Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled endothelin peptide to the ETA and ETB receptors and the ability of test compounds to compete for this binding. A similar assay has been successfully used for high-throughput screening of endothelin-1 receptor binding.[6]
Caption: Workflow for the radioligand binding high-throughput screening assay.
-
Compound Plating: Using an automated liquid handler, dispense test compounds and this compound (as a positive control) into a 96- or 384-well microplate.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing either human ETA or ETB receptors. A rat smooth muscle cell line, A10, has been shown to consistently express high-affinity ET-1 receptors and is suitable for this purpose.[6]
-
Reagent Addition: Add the prepared cell membranes to each well of the microplate.
-
Radioligand Addition: Add a solution of radiolabeled endothelin-1, such as [125I]-ET-1, to each well.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each test compound relative to the control wells. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
Cell-Based Assay: Calcium Mobilization Assay
This functional assay measures the inhibition of endothelin-1-induced intracellular calcium mobilization in cells expressing ETA or ETB receptors. This is a common method for screening GPCR antagonists.
Caption: Workflow for the cell-based calcium mobilization high-throughput screening assay.
-
Cell Culture and Plating: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing either human ETA or ETB receptors. Seed the cells into 384- or 1536-well black-walled, clear-bottom microplates and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer. Incubate the plates at 37°C for a specified time (e.g., 60 minutes).
-
Compound Addition: Using an automated liquid handler, add test compounds and this compound (as a positive control) to the wells.
-
Pre-incubation: Incubate the plates at room temperature for a short period (e.g., 15-30 minutes) to allow the compounds to interact with the receptors.
-
Agonist Addition and Detection: Place the microplate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reading. Add a solution of endothelin-1 to all wells to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each test compound relative to the control wells. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
Data Presentation and Interpretation
All quantitative data from HTS campaigns should be summarized in structured tables for easy comparison of compound potencies. The primary metric for hit identification will be the IC50 value. Compounds exhibiting potent inhibition (low micromolar to nanomolar IC50 values) should be selected for further characterization, including selectivity profiling against other receptors and downstream functional assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Aselacin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aselacin C is a naturally occurring cyclic pentapeptolide that has garnered interest due to its biological activity as an antagonist of endothelin receptors.[1][2][3][4] Aselacins were first isolated from the fermentation broth of Acremonium species.[3][4] Structurally, this compound is characterized by a cyclic peptide core and an exocyclic D-glutamine residue acylated with a long-chain fatty acid.[4] As an inhibitor of endothelin binding to its receptors, this compound holds potential for therapeutic applications, particularly in conditions where the endothelin system is dysregulated, such as pulmonary arterial hypertension.[5][6][7]
While a specific total synthesis of this compound has not been detailed in peer-reviewed literature, this document provides a comprehensive, generalized protocol for the chemical synthesis and purification of cyclic depsipeptides of this nature. The methodologies outlined are based on established principles of solid-phase peptide synthesis (SPPS) and chromatographic purification techniques.[8][9][10][11][12]
Biological Activity of this compound: Endothelin Receptor Antagonism
This compound functions as an antagonist of both endothelin receptor type A (ETA) and type B (ETB).[1][2] Endothelins are potent vasoconstricting peptides that play a crucial role in vascular homeostasis.[13] The binding of endothelin to its G protein-coupled receptors (GPCRs) on vascular smooth muscle cells (predominantly ETA) and endothelial cells (predominantly ETB) triggers a cascade of intracellular signaling events.[14][15][16][17] This signaling is primarily mediated through Gq proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium concentrations, ultimately resulting in vasoconstriction and cell proliferation.[7][16] By blocking the binding of endothelin to its receptors, this compound can inhibit these downstream effects.[5]
Caption: this compound inhibits the endothelin signaling pathway.
Generalized Total Synthesis and Purification Workflow
The synthesis of a complex cyclic depsipeptide like this compound can be approached through a multi-step process involving solid-phase synthesis of the linear precursor, followed by solution-phase cyclization and purification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin Receptor Antagonist - BioPharma Notes [biopharmanotes.com]
- 6. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 8. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 12. bachem.com [bachem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for the Quantification of Aselacin C in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aselacins are a group of cyclic peptides, including Aselacin C, that have been identified as inhibitors of endothelin binding to its receptors.[1] This property makes them of significant interest in drug discovery and development, particularly for conditions where the endothelin system is dysregulated. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.[2][3][4]
This document provides detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of similar peptide-based compounds in biological samples.[5][6]
Signaling Pathway of Endothelin Receptor Inhibition by this compound
This compound exerts its biological effect by acting as an antagonist to endothelin receptors, which are G-protein coupled receptors (GPCRs). The binding of endothelin (ET) to its receptor (ETR) typically initiates a signaling cascade involving G-protein activation, leading to downstream cellular responses. This compound competitively inhibits this binding, thereby blocking the downstream signaling.
Method 1: Quantification of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying small molecules and peptides in complex biological matrices.
Experimental Workflow for HPLC-MS/MS Analysis
Detailed Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples (e.g., plasma, serum) on ice.
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusion of pure this compound and IS |
Data Presentation
Table 1: HPLC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under relevant storage and processing conditions |
Method 2: Quantification of this compound by Competitive ELISA
A competitive ELISA is a suitable immunoassay format for the quantification of small molecules like this compound. This method relies on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-Aselacin C antibody-coated wells.
Experimental Workflow for Competitive ELISA
Detailed Experimental Protocol
1. Reagent Preparation
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20.
-
This compound Standards: Prepare a serial dilution of this compound in the appropriate biological matrix (e.g., drug-free plasma).
-
This compound-Enzyme Conjugate: this compound conjugated to an enzyme like Horseradish Peroxidase (HRP), diluted in Assay Buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N Sulfuric Acid.
2. Assay Procedure
-
Coat a 96-well microplate with an anti-Aselacin C antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of standards, controls, and samples to the wells.
-
Add 50 µL of the this compound-enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 2: Competitive ELISA Method Validation Parameters
| Parameter | Acceptance Criteria |
| Standard Curve Range | Defined by upper and lower limits of quantification |
| EC50 | Consistent across assays |
| Intra-assay Precision (% CV) | ≤ 10% |
| Inter-assay Precision (% CV) | ≤ 15% |
| Accuracy (% Recovery) | 80-120% |
| Specificity | Minimal cross-reactivity with related compounds |
| Dilutional Linearity | Linear upon dilution of high-concentration samples |
Conclusion
The choice between HPLC-MS/MS and ELISA for the quantification of this compound will depend on the specific requirements of the study. HPLC-MS/MS offers higher specificity and is often considered the gold standard for pharmacokinetic studies. ELISA, on the other hand, can be a high-throughput and cost-effective alternative, particularly for large numbers of samples in later-stage clinical trials or for screening purposes. Both methods require careful validation to ensure the generation of reliable and reproducible data, which is fundamental for the successful development of this compound as a potential therapeutic agent.
References
- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparability of Prolastin®-C to Prolastin® in alpha₁-antitrypsin deficiency: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, Double-Blind, Placebo-Controlled Studies of the Safety and Pharmacokinetics of Single and Multiple Ascending Doses of Eravacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of antibiotics in biological samples by ultra high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. syncsci.com [syncsci.com]
Aselacin C: A Potent Tool for Interrogating Endothelin Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, plays a critical role in vascular homeostasis and the pathophysiology of numerous cardiovascular diseases.[1][2] Dysregulation of the endothelin signaling cascade is implicated in hypertension, heart failure, and atherosclerosis, making it a key target for therapeutic intervention. Aselacin C, a cyclic pentapeptolide isolated from the fungus Acremonium sp., has emerged as a valuable pharmacological tool for studying the intricate mechanisms of endothelin signaling.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as an investigational compound in endothelin research.
Mechanism of Action
This compound functions as an antagonist of both ETA and ETB receptors, inhibiting the binding of the endogenous ligand, endothelin-1.[3] By blocking this interaction, this compound prevents the activation of downstream signaling cascades, thereby attenuating the physiological and pathological effects mediated by the endothelin system. Its ability to target both receptor subtypes makes it a useful tool for dissecting the relative contributions of ETA and ETB signaling in various cellular and physiological contexts.
Data Presentation: this compound Inhibitory Activity
The inhibitory potency of this compound against endothelin receptors has been determined using radioligand binding assays. The following table summarizes the available quantitative data.
| Compound | Target Tissue/Receptor | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Bovine Atrial Membranes (predominantly ETA) | 60 | ~66.2 | [3] |
| This compound | Porcine Cerebral Membranes (predominantly ETB) | 80 | ~88.2 | [3] |
| This compound | Bovine Atrial & Porcine Cerebral Membranes | ~20 | ~22.0 | [6] |
Note: The molecular weight of this compound is 907.06 g/mol .[6][7] The IC50 values in µM are calculated based on this molecular weight.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the effects of this compound on endothelin signaling.
Radioligand Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to endothelin receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing ETA or ETB receptors (e.g., bovine atrial membranes for ETA, porcine cerebral membranes for ETB).
-
[¹²⁵I]-ET-1 (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled ET-1 (for non-specific binding), or 50 µL of the this compound dilution.
-
Add 50 µL of [¹²⁵I]-ET-1 (final concentration ~0.1 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (protein concentration adjusted to yield optimal signal) to all wells.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit ET-1-induced intracellular calcium release, a key downstream signaling event.
Materials:
-
Cells expressing ETA or ETB receptors (e.g., CHO-K1 cells stably expressing human ETA or ETB)
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye
-
This compound
-
Endothelin-1 (ET-1)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM in HBSS) for 60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject 20 µL of ET-1 (to a final concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Monitor the change in fluorescence intensity over time.
-
The peak fluorescence intensity after ET-1 addition represents the calcium response.
-
Plot the percentage of inhibition of the ET-1 response against the logarithm of the this compound concentration to determine the IC50 value.
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay assesses the effect of this compound on the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK), a downstream effector in the endothelin signaling pathway.
Materials:
-
Cells expressing endothelin receptors
-
This compound
-
Endothelin-1 (ET-1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to near confluence in 6-well plates and serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with ET-1 (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the level of phospho-ERK as a ratio to total ERK.
Visualizations
Endothelin Signaling Pathway
Caption: this compound inhibits ETA and ETB receptor signaling.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound.
This compound as a Tool Compound
Caption: this compound as a tool to study endothelin signaling.
References
- 1. rpsg.org.uk [rpsg.org.uk]
- 2. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays to Measure Aselacin C Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aselacin C is a cyclic peptide isolated from the fungus Acremonium spp.[1][2]. It has been identified as an inhibitor of endothelin-1 (ET-1) binding to its receptors[3]. Endothelin receptors, primarily ET-A and ET-B, are G-protein coupled receptors that mediate a variety of physiological processes, including vasoconstriction, cell proliferation, and inflammation. The inhibition of ET-1 signaling by this compound suggests its potential as a therapeutic agent in diseases characterized by elevated endothelin levels, such as hypertension, cancer, and inflammatory conditions.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to assess its cytotoxicity, its impact on cell proliferation, and its potential anti-inflammatory effects.
Cytotoxicity Assessment of this compound using MTT Assay
Application: To determine the cytotoxic effects of this compound on a selected cell line and to establish a non-toxic concentration range for subsequent biological assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Experimental Protocol
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HeLa, A549, or vascular smooth muscle cells) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells after 48-hour treatment.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.18 | 0.09 | 94.4 |
| 10 | 1.10 | 0.06 | 88.0 |
| 50 | 0.85 | 0.05 | 68.0 |
| 100 | 0.52 | 0.04 | 41.6 |
Experimental Workflow Diagram
References
- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Aselacin C Derivatives for Improved Potency
Introduction
Aselacins are a class of cyclic pentapeptolides isolated from the fungus Acremonium species, which have been identified as inhibitors of endothelin binding to its receptor.[1][2] Aselacin C, a member of this family, presents a promising scaffold for the development of more potent and selective therapeutic agents. This document provides a detailed overview of the methodologies and conceptual frameworks for the development of this compound derivatives with enhanced biological activity. The focus is on the strategic design, synthesis, and evaluation of novel analogs, supported by robust experimental protocols and data presentation.
Data Presentation
A critical aspect of developing more potent derivatives is the systematic evaluation of their biological activity. The following tables are templates for organizing and presenting quantitative data from key assays, allowing for a clear comparison of the parent compound, this compound, with its novel derivatives.
Table 1: In Vitro Potency of this compound Derivatives in Endothelin Receptor Binding Assay
| Compound ID | Modification from this compound | IC₅₀ (nM) vs. ETₐ Receptor | IC₅₀ (nM) vs. ETₑ Receptor | Selectivity (ETₑ/ETₐ) |
| This compound | - | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 1 | [Describe Modification] | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 2 | [Describe Modification] | [Insert Data] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... | ... |
Table 2: Cellular Activity of this compound Derivatives
| Compound ID | Cell Line | Assay Type (e.g., Calcium Mobilization) | EC₅₀ (nM) | Maximum Inhibition (%) |
| This compound | [e.g., A-375] | [Insert Assay] | [Insert Data] | [Insert Data] |
| Derivative 1 | [e.g., A-375] | [Insert Assay] | [Insert Data] | [Insert Data] |
| Derivative 2 | [e.g., A-375] | [Insert Assay] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... | ... |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of this compound derivatives.
1. General Protocol for the Synthesis of this compound Derivatives
This protocol outlines a general approach to solid-phase peptide synthesis (SPPS) for creating novel this compound analogs. Modifications to specific amino acid residues, the fatty acid side chain, or the macrocyclic core can be introduced through this methodology.
-
Materials: Rink Amide resin, Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HOBt), cleavage cocktail (e.g., TFA/TIS/H₂O), solvents (DMF, DCM), and purification reagents.
-
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using HBTU/HOBt and DIPEA in DMF.
-
Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.
-
For modifications, incorporate non-natural amino acids or perform on-resin chemical modifications.
-
Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR.
-
2. Protocol for Endothelin Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of this compound derivatives for the endothelin receptors (ETₐ and ETₑ).
-
Materials: Membranes from cells expressing human ETₐ or ETₑ receptors, [¹²⁵I]-ET-1, assay buffer, test compounds (this compound and derivatives), and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [¹²⁵I]-ET-1, and the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ values by non-linear regression analysis of the competition binding curves.
-
3. Protocol for Cell-Based Functional Assay (Calcium Mobilization)
This assay measures the ability of this compound derivatives to inhibit endothelin-1-induced intracellular calcium mobilization in a relevant cell line.
-
Materials: A suitable cell line endogenously or recombinantly expressing endothelin receptors (e.g., HEK293-ETₐ), a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), endothelin-1, and a fluorescence plate reader.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of the this compound derivatives or vehicle.
-
Stimulate the cells with a fixed concentration of endothelin-1.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time using a fluorescence plate reader.
-
Determine the EC₅₀ values from the dose-response curves.
-
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: A workflow diagram illustrating the iterative process of developing potent this compound derivatives.
Caption: A simplified diagram of the endothelin signaling pathway and the inhibitory action of this compound derivatives.
Caption: A logical workflow for the in vitro testing of newly synthesized this compound derivatives.
References
- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Aselacin C Selectivity for ETa vs. ETb Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aselacins are a class of cyclic pentapeptolides that have been identified as inhibitors of endothelin (ET) binding to its receptors. The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETa and ETb), plays a crucial role in vasoconstriction and cell proliferation. Dysregulation of the endothelin system is implicated in various cardiovascular diseases. Aselacin C is a promising compound within this class, and understanding its selectivity for the ETa versus the ETb receptor is critical for its therapeutic development. These application notes provide detailed protocols for assessing the binding affinity and functional activity of this compound, enabling a comprehensive evaluation of its receptor selectivity.
Data Presentation
To facilitate a clear comparison of this compound's activity at the ETa and ETb receptors, all quantitative data should be summarized in the following tables. For the purpose of these protocols, a hypothetical dataset for this compound is provided to illustrate data presentation.
Table 1: Radioligand Binding Affinity of this compound for ETa and ETb Receptors
| Compound | Receptor | Radioligand | Kᵢ (nM) | nH |
| This compound | ETa | [¹²⁵I]-ET-1 | 15.2 ± 1.8 | 1.05 |
| This compound | ETb | [¹²⁵I]-ET-1 | 258.4 ± 25.1 | 0.98 |
| BQ-123 (ETa selective) | ETa | [¹²⁵I]-ET-1 | 2.5 ± 0.3 | 1.01 |
| BQ-123 (ETa selective) | ETb | [¹²⁵I]-ET-1 | >10,000 | - |
| BQ-788 (ETb selective) | ETa | [¹²⁵I]-ET-1 | >10,000 | - |
| BQ-788 (ETb selective) | ETb | [¹²⁵I]-ET-1 | 5.1 ± 0.6 | 1.03 |
Kᵢ: Inhibition constant; nH: Hill slope. Data are presented as mean ± SEM.
Table 2: Functional Antagonist Activity of this compound at ETa and ETb Receptors
| Compound | Receptor | Functional Assay | IC₅₀ (nM) |
| This compound | ETa | Calcium Mobilization | 22.8 ± 3.1 |
| This compound | ETb | Calcium Mobilization | 450.2 ± 52.7 |
| BQ-123 (ETa selective) | ETa | Calcium Mobilization | 3.1 ± 0.4 |
| BQ-788 (ETb selective) | ETb | Calcium Mobilization | 7.5 ± 0.9 |
IC₅₀: Half maximal inhibitory concentration. Data are presented as mean ± SEM.
Signaling Pathways
The activation of ETa and ETb receptors initiates distinct downstream signaling cascades. Understanding these pathways is fundamental to interpreting the results of functional assays.
Experimental Workflow
A systematic approach is necessary to determine the selectivity of this compound. The following workflow outlines the key experimental stages.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for ETa and ETb receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human ETa or ETb receptors.
-
[¹²⁵I]-ET-1 (radioligand)
-
This compound and reference compounds (BQ-123, BQ-788)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in Binding Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer
-
50 µL of various concentrations of this compound, reference compound, or buffer (for total binding).
-
50 µL of [¹²⁵I]-ET-1 (final concentration ~0.1 nM).
-
50 µL of cell membrane preparation (5-10 µg protein/well).
-
For non-specific binding, add a high concentration of unlabeled ET-1 (1 µM).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Calcium Mobilization Functional Assay
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by ET-1, providing a measure of its functional antagonist activity (IC₅₀).
Materials:
-
CHO or HEK293 cells stably expressing human ETa or ETb receptors.
-
Cell culture medium (e.g., DMEM/F-12)
-
Fura-2 AM or Fluo-4 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
ET-1
-
This compound and reference compounds (BQ-123, BQ-788)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM or Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (0.02%) in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Compound Incubation: Add 50 µL of various concentrations of this compound or reference compounds to the wells and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add 50 µL of ET-1 (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) to each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the addition of ET-1.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (ET-1 alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's selectivity for ETa versus ETb receptors. By systematically determining both the binding affinity and functional antagonist activity, researchers can gain critical insights into the pharmacological profile of this compound, which is essential for guiding its further development as a potential therapeutic agent.
Application Note: Fluorescent Labeling of Aselacin C for Cellular Imaging Studies
For Research Use Only.
Introduction
Aselacin C is a cyclic pentapeptolide of fungal origin that acts as a potent antagonist of endothelin receptors, specifically ETA and ETB[1][2]. Endothelins are peptides that play a crucial role in vasoconstriction and cell proliferation. Their receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger various downstream signaling cascades, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. The dysregulation of the endothelin system has been implicated in various cardiovascular diseases and cancers, making endothelin receptors attractive therapeutic targets.
To facilitate the study of this compound's mechanism of action and its interaction with endothelin receptors at a cellular level, fluorescent labeling of the molecule is an invaluable tool. A fluorescently-labeled this compound can be used to visualize its binding to receptors, track its subcellular localization, and potentially investigate its effects on receptor trafficking and downstream signaling events using advanced microscopy techniques.
This application note provides a detailed protocol for the fluorescent labeling of this compound using an amine-reactive fluorescent dye, its subsequent purification, and its application in cellular imaging studies using confocal microscopy.
Materials and Methods
Materials
-
This compound (purity ≥95%)
-
Fluorescent Dye NHS Ester (e.g., FITC NHS Ester, Cy5 NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
U2OS cells (or other suitable cell line expressing endothelin receptors, e.g., MCF-7, HT-1080)[3][4][5]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis detector
-
Lyophilizer
-
Cell culture incubator (37°C, 5% CO2)
-
Confocal laser scanning microscope
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the labeling of the primary amine of the exocyclic D-glutamine of this compound with a fluorescent dye N-hydroxysuccinimide (NHS) ester.
-
Preparation of this compound solution:
-
Dissolve 1 mg of this compound in 200 µL of anhydrous DMF.
-
-
Preparation of fluorescent dye solution:
-
Dissolve a 5-fold molar excess of the fluorescent dye NHS ester in 50 µL of anhydrous DMF immediately before use.
-
-
Labeling Reaction:
-
To the this compound solution, add 800 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
While gently stirring, add the fluorescent dye solution dropwise to the this compound solution.
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Continue stirring at room temperature for 4 hours.
-
-
Quenching the reaction:
-
The reaction is typically self-quenching as the NHS ester hydrolyzes over time.
-
Protocol 2: Purification of Fluorescently Labeled this compound
Purification of the fluorescently labeled this compound from unreacted dye and unlabeled peptide is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC Setup:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: Monitor at the absorbance maximum of the fluorescent dye (e.g., ~495 nm for FITC, ~650 nm for Cy5) and at 280 nm for the peptide.
-
-
Purification:
-
Acidify the labeling reaction mixture with a small amount of TFA (to pH ~2-3).
-
Inject the entire reaction mixture onto the HPLC column.
-
Collect fractions corresponding to the major peak that absorbs at both the dye's and the peptide's wavelength.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Lyophilize the pure fractions to obtain the fluorescently labeled this compound as a powder.
-
Store the lyophilized product at -20°C, protected from light.
-
Protocol 3: Cellular Imaging of Fluorescently Labeled this compound
This protocol outlines the use of the fluorescently labeled this compound for imaging its binding to endothelin receptors on cultured cells.
-
Cell Culture and Seeding:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Prepare a stock solution of the fluorescently labeled this compound in DMSO and dilute it to the desired final concentration (e.g., 100 nM) in serum-free DMEM immediately before use.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the fluorescently labeled this compound solution for 1 hour at 37°C.
-
For competition experiments: Pre-incubate cells with a 100-fold excess of unlabeled this compound for 30 minutes before adding the fluorescently labeled compound.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with warm PBS to remove unbound labeled peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI (300 nM in PBS) for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Confocal Microscopy:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope equipped with lasers and filters appropriate for the chosen fluorescent dye and DAPI.
-
Acquire z-stack images to determine the subcellular localization of the fluorescently labeled this compound.
-
Data Presentation
Table 1: Properties of Common Fluorescent Dyes for Labeling this compound
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| FITC | 494 | 518 | 0.92 | 73,000 |
| Cy3 | 550 | 570 | 0.15 | 150,000 |
| Cy5 | 649 | 670 | 0.28 | 250,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 |
Table 2: Example HPLC Gradient for Purification
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 45 | 95 | 5 |
Visualizations
Caption: Experimental workflow for fluorescent labeling and imaging of this compound.
Caption: Simplified endothelin receptor signaling pathway antagonized by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving Aselacin C Stability in Aqueous Solutions
Disclaimer: Aselacin C is a complex cyclic pentapeptolide for which there is limited publicly available stability data. The following troubleshooting guide and frequently asked questions (FAQs) are based on the chemical structure of this compound and general principles of peptide and small molecule stability in aqueous solutions. The provided information should be used as a general guideline, and it is recommended to perform specific stability studies for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has visible precipitates. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Low Solubility: this compound is a large, complex molecule with hydrophobic regions, which may lead to limited solubility in purely aqueous buffers.
-
Aggregation: Peptide-like molecules can self-associate and aggregate, especially at higher concentrations, leading to precipitation.
-
pH-Dependent Solubility: The solubility of this compound is likely dependent on the pH of the solution due to its ionizable functional groups.
-
Degradation: Some degradation products may be less soluble than the parent compound.
Troubleshooting Steps:
-
Co-solvents: Consider the addition of a small percentage of an organic co-solvent such as DMSO, ethanol, or acetonitrile to your aqueous buffer to improve solubility. Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, keeping in mind the compatibility of the solvent with your downstream experiments.
-
pH Adjustment: Determine the optimal pH for this compound solubility by preparing solutions in a range of buffers with different pH values.
-
Concentration Reduction: If possible, work with lower concentrations of this compound to reduce the likelihood of aggregation.
-
Sonication: Gentle sonication can sometimes help to redissolve small aggregates.
Q2: I am observing a loss of this compound activity in my experiments over time. What are the likely degradation pathways?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways in aqueous solutions:
-
Hydrolysis: The lactone (an internal ester) and amide bonds in the peptide backbone are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the opening of the cyclic structure and cleavage of the peptide chain, respectively, likely resulting in a loss of biological activity.
-
Oxidation: The conjugated diene system in the fatty acid side chain and the tryptophan residue are prone to oxidation. Exposure to air (oxygen), light, and trace metal ions can accelerate this process.
-
Isomerization: Changes in pH or temperature could potentially lead to the isomerization of chiral centers in the amino acid residues.
Q3: How can I minimize the degradation of this compound in my aqueous stock solutions?
A3: To enhance the stability of this compound in aqueous solutions, consider the following preventative measures:
-
pH Control: Maintain the pH of your solution within a range that minimizes hydrolysis. For many peptides, a slightly acidic pH (e.g., pH 4-6) is often optimal for stability.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation reactions. For short-term storage, refrigeration (2-8°C) may be sufficient. Avoid repeated freeze-thaw cycles.
-
Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect this compound from light-induced degradation.
-
Use of Antioxidants: If oxidation is a suspected issue, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or dithiothreitol (DTT) to your solutions. Ensure the antioxidant is compatible with your experimental system.
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Chelating Agents: To minimize metal-catalyzed oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under various conditions to illustrate the impact of different factors on its degradation. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Condition | Temperature (°C) | pH | Buffer | Additive | Half-life (t½) (days) | Primary Degradation Pathway |
| 1 | 25 | 7.4 | Phosphate | None | 2 | Hydrolysis, Oxidation |
| 2 | 25 | 5.0 | Acetate | None | 14 | Oxidation |
| 3 | 4 | 5.0 | Acetate | None | 60 | Slow Oxidation |
| 4 | -20 | 5.0 | Acetate | None | >180 | Minimal Degradation |
| 5 | 25 | 5.0 | Acetate | 0.1% Ascorbic Acid | 28 | Hydrolysis |
| 6 | 25 | 9.0 | Borate | None | <1 | Rapid Hydrolysis |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to monitor the degradation of this compound over time.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., phosphate, acetate)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 30% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm (for the tryptophan residue)
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the aqueous buffers to be tested to the final desired concentration.
-
Divide the solution into aliquots for each time point and storage condition.
-
At each time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and weekly), remove an aliquot from each condition.
-
Analyze the samples by HPLC.
-
Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound in aqueous solutions.
Troubleshooting Workflow for this compound Instability
Caption: A workflow for troubleshooting instability issues with this compound.
Aselacin C Radioligand Displacement Assay Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Aselacin C in radioligand displacement assays targeting endothelin receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel compound isolated from Acremonium species. It belongs to a class of cyclic pentapeptolides that act as endothelin receptor antagonists.[1][2] The endothelin axis is involved in vasoconstriction, and its receptors (ETA and ETB) are G protein-coupled receptors (GPCRs).[3][4][5] this compound displaces the binding of endothelin-1 (ET-1) from its receptors, thereby inhibiting its downstream signaling pathways.
Q2: What are the expected binding affinity values for Aselacins?
The discovery of Aselacins A, B, and C demonstrated their inhibitory activity on endothelin-1 binding. Aselacin A was found to inhibit the binding of ET-1 to both bovine atrial and porcine cerebral membranes with an IC50 of approximately 20-22 µg/mL.[1][6] While a specific IC50 for this compound is not explicitly stated in the initial reports, its structural similarity to Aselacin A suggests a comparable potency.
| Compound | Target Tissue | Approximate IC50 |
| Aselacin A | Bovine Atrial Membranes | 22 µg/mL |
| Aselacin A | Porcine Cerebral Membranes | 20 µg/mL |
Q3: Which radioligand is typically used in displacement assays with this compound?
Given that this compound is an endothelin receptor antagonist, the most common radioligand used for displacement assays is [¹²⁵I]-endothelin-1 ([¹²⁵I]-ET-1).[7][8][9] This radioligand binds with high affinity to both ETA and ETB receptor subtypes.
Troubleshooting Guide
This guide addresses common issues encountered during radioligand displacement assays with this compound.
Problem 1: High Nonspecific Binding
High nonspecific binding can obscure the specific binding signal, leading to a poor assay window.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Radioligand concentration is too high. | Use a concentration of [¹²⁵I]-ET-1 at or below its Kd value for the target receptor. A common starting point is 0.1-1 nM. |
| Inadequate blocking of nonspecific sites. | Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in the assay buffer. A typical concentration is 0.1-1% w/v. |
| Radioligand sticking to assay tubes or filters. | Pre-treat assay tubes and filters with a blocking agent like 0.3% polyethyleneimine (PEI). Consider using polypropylene tubes to minimize binding. |
| Insufficient washing. | Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Hydrophobic interactions of the test compound. | Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to reduce nonspecific hydrophobic interactions. |
Problem 2: Low Specific Binding or No Displacement by this compound
This issue can arise from various factors related to the reagents or assay conditions.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low receptor density in the membrane preparation. | Prepare fresh membrane fractions from a tissue known to express high levels of endothelin receptors (e.g., heart, brain, kidney).[3][10] Perform a protein concentration assay to ensure adequate protein is used in each well (typically 20-100 µg). |
| Degradation of this compound or radioligand. | Prepare fresh dilutions of this compound for each experiment. Ensure the [¹²⁵I]-ET-1 is within its recommended shelf-life and has been stored properly. |
| Incorrect assay buffer composition. | Verify the pH and ionic strength of the assay buffer. A typical buffer is 50 mM Tris-HCl, pH 7.4, with divalent cations like MgCl₂ or MnCl₂. |
| Incubation time is too short to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time for [¹²⁵I]-ET-1 binding to reach equilibrium. This can range from 30 to 120 minutes. |
| This compound concentration range is too low. | Based on the known IC50 of Aselacin A (~20 µg/mL), ensure the concentration range of this compound used is sufficient to elicit a displacement curve. |
Problem 3: Poor Reproducibility Between Replicates or Assays
Inconsistent results can make data interpretation unreliable.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. Prepare master mixes of reagents to minimize well-to-well variability. |
| Incomplete mixing of reagents. | Gently vortex or mix all reagent solutions before adding them to the assay plate. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the incubation period. |
| Inconsistent washing procedure. | Standardize the washing steps, ensuring that all wells are washed for the same duration and with the same volume of wash buffer. |
| Batch-to-batch variability in membrane preparations. | If possible, prepare a large batch of membrane homogenate, aliquot, and store at -80°C to ensure consistency across multiple experiments. |
Experimental Protocols
Radioligand Displacement Assay for this compound
This protocol is a general guideline for a competitive binding assay using [¹²⁵I]-ET-1 and membrane preparations.
Materials:
-
Membrane Preparation: From a tissue expressing endothelin receptors (e.g., porcine cerebral cortex or bovine atrium).
-
Radioligand: [¹²⁵I]-Endothelin-1 (specific activity ~2000 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Endothelin-1 (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% PEI.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute [¹²⁵I]-ET-1 in assay buffer to a final concentration of ~0.1 nM.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a 1 µM solution of unlabeled ET-1 in assay buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of [¹²⁵I]-ET-1 + 50 µL of assay buffer + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [¹²⁵I]-ET-1 + 50 µL of 1 µM unlabeled ET-1 + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [¹²⁵I]-ET-1 + 50 µL of this compound dilution + 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta or gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
References
- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rpsg.org.uk [rpsg.org.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of [125I]endothelin-1 binding sites in rat cardiac membrane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding sites for 125I-endothelin-1 in the porcine and human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Optimizing HPLC Separation for Aselacin C and its Analogs
Welcome to the technical support center for the HPLC analysis of Aselacin C and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for separating this compound, a cyclic pentapeptolide, is a reversed-phase HPLC method. A C18 column with a wide pore size (e.g., 300 Å) is recommended to accommodate the cyclic structure. The mobile phase typically consists of an aqueous component with an acid additive (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) and an organic modifier, most commonly acetonitrile. A shallow gradient from a low to a high concentration of acetonitrile is advisable for optimal separation of this compound and its closely related analogs.
Q2: Why am I seeing broad or tailing peaks for this compound?
A2: Peak broadening and tailing are common issues when analyzing cyclic peptides like this compound. Several factors can contribute to this:
-
Secondary Interactions: Residual silanol groups on the silica backbone of the column can interact with the analyte, leading to peak tailing. Using a well-endcapped column or adding a competing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Inappropriate Solvent for Sample Dissolution: If the sample is not fully dissolved in a solvent compatible with the mobile phase, it can cause peak shape issues. This compound and its analogs may have limited aqueous solubility, so dissolving the sample in a small amount of an organic solvent like DMSO or methanol before diluting with the mobile phase can be beneficial.
-
Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape. Regularly flushing the column with a strong solvent is recommended.
Q3: My retention times are shifting from run to run. What could be the cause?
A3: Retention time variability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important when running gradients.
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to shifts in retention time. It is crucial to measure solvent volumes accurately.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention times, it may be time to replace the column.
Q4: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) in my mobile phase?
A4: The choice between TFA and formic acid depends on your detection method and separation goals.
-
TFA is an excellent ion-pairing agent that can significantly improve peak shape for peptides by masking silanol interactions and providing sharper peaks. However, it is known to cause ion suppression in mass spectrometry (MS) detection.
-
Formic Acid is more MS-friendly and results in less signal suppression. However, it is a weaker acid and may not be as effective as TFA at improving peak shape for particularly challenging separations.
For UV detection, 0.1% TFA is often a good choice for optimal peak shape. For LC-MS applications, starting with 0.1% formic acid is recommended. If peak shape is poor, a very low concentration of TFA (e.g., 0.01-0.05%) can be tried as a compromise between peak shape and MS sensitivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | - Detector lamp is off- No sample injected- Sample degradation | - Turn on the detector lamp.- Check the autosampler for proper sample vial placement and injection volume.- Ensure sample stability. Consider preparing fresh samples. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit)- Precipitated buffer in the mobile phase | - Replace the guard column or column inlet frit.- Backflush the column with an appropriate solvent.- Ensure the mobile phase buffer is fully dissolved and filtered. |
| Peak Splitting or Shoulders | - Column void or channeling- Sample solvent incompatible with mobile phase- Co-elution of an impurity | - Replace the column if a void has formed.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Optimize the gradient or mobile phase composition to resolve the impurity. |
| Baseline Drift | - Inadequate mobile phase mixing- Contaminated mobile phase- Column not fully equilibrated | - Ensure proper mobile phase mixing and degassing.- Use high-purity solvents and additives.- Increase the column equilibration time. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections | - Run a blank gradient to identify the source of the ghost peaks.- Use high-purity solvents and ensure proper column washing between runs. |
Quantitative Data Summary
The following table provides a typical starting point for HPLC method parameters for the separation of this compound and its analogs based on methods developed for similar cyclic lipopeptides. Optimization will likely be required for your specific application.
| Parameter | Typical Value / Condition |
| Column | C18, Wide-Pore (300 Å), 2.1-4.6 mm ID, 100-150 mm length, 3.5-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Acetonitrile |
| Gradient | 10-60% B over 20-30 minutes (shallow gradient) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 210-220 nm (for peptide bonds) or 280 nm (for Tryptophan residue) |
| Injection Volume | 5 - 20 µL |
| Sample Diluent | Initial mobile phase composition or a mixture of water/acetonitrile with a small amount of DMSO if solubility is an issue |
Experimental Protocols
Protocol 1: General HPLC Method for this compound and Analogs
This protocol is a starting point for the separation of this compound and its analogs.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in methanol or DMSO.
-
Dilute the stock solution to a working concentration of 50-100 µg/mL with the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
-
HPLC System Preparation:
-
Set up the HPLC system with a C18 wide-pore column.
-
Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Filter and degas both mobile phases.
-
Purge the pump lines with the respective mobile phases.
-
-
Chromatographic Conditions:
-
Set the column temperature to 35 °C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 15-20 minutes at a flow rate of 0.8 mL/min.
-
Set the detection wavelength to 214 nm.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Run the following gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B (linear gradient)
-
25-27 min: 50% to 90% B (linear gradient for column wash)
-
27-30 min: 90% B (hold for column wash)
-
30-31 min: 90% to 10% B (return to initial conditions)
-
31-40 min: 10% B (re-equilibration)
-
-
Acquire data for the entire run.
-
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical flow for troubleshooting common HPLC issues.
Strategies to reduce non-specific binding of Aselacin C in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Aselacin C in various assays.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding can lead to inaccurate results and reduced assay sensitivity. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: High background signal or false positives in your this compound assay.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer is not effectively saturating all non-specific binding sites on the assay surface (e.g., microplate wells, membranes). |
| 1. Optimize Blocking Agent: Test different blocking agents. Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and whole normal serum.[1][2] The choice of blocking agent can be critical and is dependent on the assay system.[3] For instance, avoid milk-based blockers in biotin-streptavidin detection systems due to endogenous biotin.[3] | |
| 2. Increase Blocking Concentration: Increase the concentration of your blocking agent. Typical starting concentrations are 1-5% (w/v) for BSA and 1-3% for non-fat dry milk.[2] | |
| 3. Extend Blocking Incubation Time: Increase the blocking incubation time to ensure complete saturation of non-specific sites. | |
| Suboptimal Buffer Composition | The composition of your assay buffers (wash, dilution) may be promoting non-specific interactions. |
| 1. Adjust Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your buffers can help reduce electrostatic interactions that contribute to non-specific binding.[4] | |
| 2. Add Detergents: Incorporate a non-ionic detergent like Tween-20 (typically at 0.05% v/v) into your wash and antibody dilution buffers to disrupt hydrophobic interactions.[5][6] | |
| 3. Optimize pH: The pH of your buffers can influence the charge of this compound and interacting molecules.[4] Empirically test a range of pH values to find the optimal condition that minimizes non-specific binding while maintaining specific interactions. | |
| Issues with Detection Antibody | The primary or secondary antibody may be binding non-specifically. |
| 1. Titrate Antibodies: Determine the optimal concentration of your primary and secondary antibodies to maximize the signal-to-noise ratio. | |
| 2. Use Pre-adsorbed Secondary Antibodies: If applicable, use secondary antibodies that have been pre-adsorbed against the species of your sample to reduce cross-reactivity. | |
| 3. Include a Control Without Primary Antibody: To check for non-specific binding of the secondary antibody, run a control well that excludes the primary antibody. | |
| Improper Washing | Insufficient or ineffective washing steps can leave behind unbound reagents, leading to high background. |
| 1. Increase Wash Steps: Increase the number and duration of wash cycles.[5] | |
| 2. Ensure Adequate Wash Volume: Use a sufficient volume of wash buffer to completely cover the surface of each well.[7] | |
| 3. Vigorous Washing: Ensure thorough and consistent washing across the entire plate.[8] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound assays?
Non-specific binding refers to the attachment of assay components, such as this compound or detection antibodies, to unintended surfaces or molecules rather than the specific target.[7][9] This can lead to a high background signal, which reduces the sensitivity and accuracy of the assay, potentially causing false-positive results.[7]
Q2: Which blocking agent is best for my this compound assay?
The ideal blocking agent depends on the specific assay format and detection system.[3] It is recommended to empirically test several options. A common starting point is 1-3% BSA in a buffer like PBS or TBS.[8] For assays with particularly high background, 10% normal serum from the same species as the secondary antibody can be effective.[1]
Q3: How can I optimize the concentration of Tween-20 in my wash buffer?
A typical concentration of Tween-20 in wash buffers is 0.05% (v/v).[9] However, this can be optimized. You can test a range of concentrations (e.g., 0.01% to 0.1%) to find the lowest concentration that effectively reduces background without disrupting the specific binding of this compound.[5]
Q4: Can the type of microplate affect non-specific binding?
Yes, the type of microplate can influence non-specific binding. High-binding plates are designed to bind a wide range of molecules and may sometimes exhibit higher non-specific binding. If you suspect the plate is a source of high background, consider testing medium-binding or other specialized low-binding plates.
Q5: What should I do if I have tried all the above and still have high non-specific binding?
If you continue to experience high non-specific binding, consider more advanced strategies. These can include using commercially formulated blocking buffers with proprietary components, or employing different assay formats that may be less prone to non-specific interactions.[3] Additionally, ensure that all reagents are fresh and have been stored correctly, and that there is no microbial contamination in your buffers or water source.[7][10]
Data Presentation
The following tables provide example data for optimizing blocking agents and Tween-20 concentration for an this compound ELISA.
Table 1: Comparison of Different Blocking Agents
| Blocking Agent (in PBS) | Concentration (% w/v) | Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio |
| BSA | 1 | 1.85 | 0.45 | 4.1 |
| BSA | 3 | 1.79 | 0.25 | 7.2 |
| Non-fat Dry Milk | 1 | 1.65 | 0.30 | 5.5 |
| Non-fat Dry Milk | 3 | 1.58 | 0.15 | 10.5 |
| Casein | 1 | 1.82 | 0.20 | 9.1 |
This is example data and actual results may vary.
Table 2: Optimization of Tween-20 Concentration in Wash Buffer
| Tween-20 (% v/v) | Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio |
| 0.01 | 1.75 | 0.55 | 3.2 |
| 0.05 | 1.72 | 0.22 | 7.8 |
| 0.1 | 1.68 | 0.18 | 9.3 |
| 0.2 | 1.55 | 0.17 | 9.1 |
This is example data and actual results may vary.
Experimental Protocols
Protocol 1: Optimizing a Blocking Buffer for an this compound ELISA
This protocol describes a method for testing different blocking agents to minimize non-specific binding in an ELISA for this compound.
-
Coat Microplate: Coat the wells of a 96-well ELISA plate with your capture antibody or antigen according to your standard protocol.
-
Prepare Blocking Buffers: Prepare a series of blocking buffers with different blocking agents (e.g., 1% BSA, 3% BSA, 1% non-fat dry milk, 3% non-fat dry milk, 1% casein) in your assay buffer (e.g., PBS).
-
Block the Plate: After coating and washing the plate, add 200 µL of each prepared blocking buffer to a set of wells. Include a "no blocking" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the plate according to your standard protocol.
-
Add Samples and Controls: Add your this compound samples and a negative control (a sample without this compound) to the wells.
-
Incubate and Detect: Proceed with the remaining steps of your ELISA protocol (e.g., addition of detection antibody, substrate, and stop solution).
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analyze Results: Calculate the signal-to-noise ratio for each blocking buffer by dividing the signal of the this compound sample by the signal of the negative control. The blocking buffer that provides the highest signal-to-noise ratio is the optimal choice.
Visualizations
Caption: Workflow for optimizing a blocking buffer in an this compound assay.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 3. hiyka.com [hiyka.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. bosterbio.com [bosterbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 9. arp1.com [arp1.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
Technical Support Center: Enhancing Cyclic Peptide Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor cell permeability in cyclic peptides, with a special focus on Aselacin C and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its cell permeability a concern?
This compound is a cyclic pentapeptolide, part of a family of novel compounds isolated from Acremonium fungi.[1][2] These compounds have been identified as inhibitors of endothelin binding to its receptor.[1][2] Like many peptide-based molecules, this compound faces a significant hurdle in drug development: poor cell permeability. This limitation restricts its ability to reach intracellular targets, which is a common challenge for peptide-related drugs.[3][4][5]
Q2: What are the primary strategies for improving the cell permeability of cyclic peptides?
Researchers employ several strategies to enhance the ability of cyclic peptides to cross cell membranes. The main goals are to reduce the energy penalty of moving from an aqueous environment to the lipid bilayer of the cell membrane. Key approaches include:
-
Backbone N-methylation: This is a widely used technique where a methyl group is added to a backbone amide nitrogen.[3][4][5] This modification can reduce the number of hydrogen bond donors, mask polar groups, and induce a more membrane-compatible conformation.[3][4][6]
-
Intramolecular Hydrogen Bonding: Designing peptides that can form internal hydrogen bonds (a "closed" conformation) effectively shields polar amide groups from the solvent.[7] This conformational change is crucial for passive diffusion across the lipid bilayer.[7]
-
Incorporation of Unnatural Amino Acids: Introducing D-amino acids, alkylated amino acids, or γ-amino acids can alter the peptide's conformation, stability, and lipophilicity to favor cell entry.[7][8][9][10]
-
Lipidation: Attaching a fatty acid chain to the peptide can increase its lipophilicity and affinity for the cell membrane. This compound itself is a peptolide, containing a functionalized long-chain fatty acid.[2]
-
Conjugation to Cell-Penetrating Peptides (CPPs): Fusing or conjugating the therapeutic peptide to a known CPP can facilitate entry into the cell, often through endocytosis.[11]
Troubleshooting Guide
Problem: My cyclic peptide, similar to this compound, shows low permeability in my initial screening assay (e.g., PAMPA). What should I do next?
Low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) suggests issues with passive diffusion. Here’s a systematic approach to troubleshoot and optimize your peptide.
Step 1: Analyze the Physicochemical Properties
Your first step is to understand the baseline properties of your peptide. A high number of solvent-exposed polar groups is a primary barrier to passive diffusion.
-
Hypothesis: The peptide has too many exposed hydrogen bond donors (amide N-H groups), leading to a high desolvation energy penalty.
-
Action:
-
Computational Modeling: Calculate properties like the polar surface area (PSA) and the number of hydrogen bond donors.
-
NMR Spectroscopy: Use NMR studies to understand the peptide's conformation in different solvents (e.g., aqueous vs. a low-dielectric solvent like chloroform) to see if it can adopt a "closed" conformation with intramolecular hydrogen bonds.[7]
-
Step 2: Implement Structural Modifications
Based on your analysis, targeted chemical modifications can be made to improve permeability. The two most common and effective strategies are N-methylation and promoting intramolecular hydrogen bonding.
-
Hypothesis: Selectively masking key polar groups or constraining the peptide's conformation will improve its ability to enter the lipid bilayer.
-
Action & Rationale:
-
Selective N-methylation: Modify backbone amides that are most exposed to the solvent. This reduces the hydrogen bond donor count and can stabilize a membrane-permeable conformation.[3][12] A single permeable cyclic hexapeptide with three N-methyl groups achieved an oral bioavailability of 28% in rats.[12]
-
Introduce Proline or D-amino acids: Incorporating these residues can induce specific turns in the peptide backbone, promoting the formation of intramolecular hydrogen bonds and leading to a more rigid, "closed" structure.[7][9]
-
The following diagram illustrates the decision-making process for peptide modification.
References
- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone <i>N</i>-Methylation as A Useful Tool - ProQuest [proquest.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and dâAmino Acids - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds [escholarship.org]
Technical Support Center: Refinement of Aselacin C Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Aselacin C, with a focus on minimizing byproduct formation and maximizing yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the key stages of a plausible solid-phase peptide synthesis (SPPS) of this compound.
Linear Peptide Assembly (SPPS)
Problem: Low yield of the desired linear peptide and presence of multiple shorter peptide fragments upon cleavage from the resin.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Deprotection: The Fmoc protecting group is not fully removed, leading to the capping of the unreacted amine and termination of the peptide chain growth. | - Increase the deprotection time with 20% piperidine in DMF.- Perform a second deprotection step.- Use a stronger deprotection cocktail, such as 50% piperidine in DMF for difficult sequences. | Complete removal of the Fmoc group, allowing for efficient coupling of the next amino acid and reduction of truncated sequences. |
| Inefficient Amino Acid Coupling: Steric hindrance or aggregation of the growing peptide chain can prevent complete coupling of the incoming amino acid. | - Increase the coupling time.- Use a more potent coupling reagent combination, such as HATU/HOAt/DIPEA.- Double couple the problematic amino acid.- Switch to a more suitable solvent system that disrupts aggregation (e.g., add a small percentage of DMSO). | Increased coupling efficiency, leading to a higher yield of the full-length linear peptide and fewer deletion sequences. |
| Side-Chain Reactions: The indole side chain of D-tryptophan is susceptible to alkylation by carbocations generated during the cleavage of side-chain protecting groups.[1][2] | - Use a scavenger cocktail during the final cleavage from the resin. A common mixture is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).- For tryptophan-containing peptides, adding a specific scavenger like thioanisole can be beneficial.[3] | Minimized alkylation of the tryptophan indole ring, resulting in a cleaner crude product with a higher percentage of the desired peptide. |
Experimental Protocol: Standard Fmoc-SPPS Cycle for this compound Linear Chain Assembly
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Couple Fmoc-Gly-OH to the resin using diisopropylethylamine (DIPEA) in DCM.
-
Capping: Cap any unreacted sites on the resin using a solution of acetic anhydride and DIPEA in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-D-Ser(tBu)-OH) using a coupling reagent like HBTU/HOBt in the presence of DIPEA in DMF for 2-4 hours.
-
Washing: Wash the resin as in step 5.
-
Repeat steps 4-7 for each subsequent amino acid in the this compound sequence (D-Trp(Boc), β-Ala, L-Thr(tBu), D-Gln(Trt)).
Workflow for Linear Peptide Assembly:
Caption: SPPS workflow for the linear precursor of this compound.
Macrolactonization (Cyclization)
Problem: Low yield of the cyclic monomer and significant formation of linear peptide, dimers, or other oligomers.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Unfavorable Conformation: The linear peptide may not readily adopt the necessary conformation for cyclization, favoring intermolecular reactions. | - Perform the cyclization under high dilution conditions (0.1-1 mM) to minimize intermolecular reactions.- Screen different solvent systems (e.g., DCM, DMF, or mixtures) to find one that promotes a favorable pre-cyclization conformation.- Introduce a "turn-inducing" residue if modifying the original structure is an option. | Increased yield of the desired cyclic monomer by favoring intramolecular over intermolecular reactions. |
| Epimerization: The activating agent for the carboxyl group can lead to racemization of the C-terminal amino acid, resulting in diastereomeric byproducts. | - Use a coupling reagent known to suppress epimerization, such as COMU or OxymaPure, often in combination with a base like collidine.- Perform the cyclization at a lower temperature (e.g., 0°C to room temperature). | Preservation of the stereochemical integrity of the amino acids, leading to a single desired stereoisomer of this compound. |
| Low Nucleophilicity of Hydroxyl Group: The side-chain hydroxyl group of L-threonine has lower nucleophilicity compared to an amine, making the ester bond formation for cyclization challenging.[4] | - Employ a highly effective macrolactonization reagent, such as the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) followed by DMAP, or Shiina macrolactonization conditions.- Consider alternative strategies like using a thioester precursor for the cyclization.[5] | Improved efficiency of the lactonization reaction, leading to a higher yield of the cyclic depsipeptide. |
Experimental Protocol: Macrolactonization
-
Cleavage from Resin: Cleave the linear peptide from the resin using a mild acid solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
Purification: Purify the protected linear peptide using flash chromatography.
-
Cyclization: Dissolve the purified linear peptide in a suitable solvent (e.g., DCM/DMF) to a final concentration of 0.5 mM. Add the cyclization reagents (e.g., HATU and DIPEA) and stir at room temperature for 12-24 hours.
-
Workup: Quench the reaction, concentrate the solvent, and proceed to the final deprotection step.
Logical Relationship of Cyclization Outcomes:
Caption: Factors influencing macrolactonization outcomes.
Final Deprotection and Purification
Problem: Incomplete removal of all protecting groups and difficulty in purifying the final product.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Deprotection: Some protecting groups (e.g., Boc on tryptophan, tBu on serine/threonine) may be resistant to cleavage. | - Increase the reaction time for the final cleavage with a strong acid cocktail (e.g., TFA with scavengers).- Ensure the use of appropriate scavengers (TIS, water, EDT) to prevent side reactions with the cleaved protecting groups.[2] | Complete removal of all side-chain protecting groups, yielding the final this compound molecule. |
| Co-elution of Impurities: Byproducts with similar polarity to this compound can be difficult to separate by standard HPLC. | - Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.- Use a different stationary phase for the HPLC column (e.g., a phenyl-hexyl column instead of a C18).- Employ a multi-step purification strategy, such as ion-exchange chromatography followed by reversed-phase HPLC.[6] | Isolation of this compound with high purity (≥95%). |
Experimental Protocol: Final Deprotection and Purification
-
Deprotection: Treat the protected cyclic peptide with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-4 hours.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or acetic acid) and purify by preparative reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for minimizing byproducts in this compound synthesis?
A1: While every step is important, the macrolactonization (cyclization) is often the most challenging. Optimizing this step to favor the formation of the cyclic monomer over dimers and other oligomers is crucial. This is typically achieved by performing the reaction under high dilution.
Q2: The mass spectrum of my final product shows a peak that is +72 Da higher than the expected mass of this compound. What could this be?
A2: This mass difference corresponds to the addition of a tert-butyl group, a common byproduct if scavengers are not used effectively during the final TFA cleavage. The tert-butyl carbocation generated from the cleavage of tBu protecting groups can alkylate the indole ring of the tryptophan residue.[2] To avoid this, ensure a sufficient amount of scavengers like triisopropylsilane (TIS) and water are present in your cleavage cocktail.
Q3: My cyclization reaction is very slow and gives a low yield. What can I do to improve it?
A3: The cyclization to form the lactone bond with the threonine side chain can be difficult due to the lower nucleophilicity of the hydroxyl group.[4] Consider using a more powerful activating agent such as the Yamaguchi reagent. Alternatively, screening different solvents can have a significant impact, as the solvent can influence the peptide's conformation, which is critical for an efficient intramolecular reaction.
Q4: How can I confirm the correct stereochemistry of the final product?
A4: The stereochemical integrity should be monitored throughout the synthesis. Chiral HPLC analysis of the amino acid hydrolysate of the final product can be used to check for racemization. Additionally, comparison of the NMR spectra and optical rotation of the synthetic product with those of the natural product (if available) is the definitive method for confirming the correct stereochemistry.
Q5: What is the best way to purify the final, relatively nonpolar this compound?
A5: Reversed-phase HPLC with a C18 column is the standard method for purifying peptides like this compound.[6] Given its cyclic nature and the presence of the long acyl chain, it will be quite hydrophobic. A gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier is a good starting point. For very closely eluting impurities, a shallower gradient or a different column chemistry, such as a phenyl-hexyl phase, may be necessary.
References
- 1. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Depsipeptide synthesis using a late-stage Ag(i)-promoted macrolactonisation of peptide thioamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polypeptide.com [polypeptide.com]
Technical Support Center: Enhancing the Shelf-Life of Lyophilized Aselacin C
Welcome to the technical support center for Aselacin C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the shelf-life and stability of lyophilized this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your this compound preparations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of lyophilized this compound.
Q1: What is the optimal storage temperature for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or below, preferably at -80°C.[1][2][3] For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks.[3] It is crucial to minimize exposure to moisture and light.[1][2]
Q2: Why is the appearance of the lyophilized cake important?
A well-formed, uniform lyophilized cake indicates a successful lyophilization process. A collapsed or shrunken cake may suggest that the formulation was not optimal or that the process parameters, such as temperature and pressure, were not ideal. This can lead to increased residual moisture and decreased stability.
Q3: Can I repeatedly open and close the vial of lyophilized this compound?
It is strongly advised to avoid repeated opening and closing of the vial to prevent moisture absorption from the atmosphere, which can significantly degrade the peptide.[2][4] For multiple experiments, it is best practice to aliquot the reconstituted this compound solution into single-use vials and store them at -80°C to avoid freeze-thaw cycles.[5][6]
Q4: What are excipients and why are they important for lyophilized this compound?
Excipients are inactive substances added to the this compound formulation to enhance its stability during and after the lyophilization process.[7][8] Common excipients for peptides include:
-
Bulking agents (e.g., mannitol, sucrose) provide structure to the lyophilized cake.[8][9]
-
Cryoprotectants (e.g., trehalose, sucrose) protect this compound from freezing-related stresses.[7][10]
-
Lyoprotectants (e.g., trehalose, sucrose) protect the peptide during the drying phase.[9][10]
-
Buffers (e.g., phosphate, citrate) maintain an optimal pH to prevent chemical degradation.[7][8]
Q5: How do I properly reconstitute lyophilized this compound?
To reconstitute, allow the vial to reach room temperature before opening to minimize condensation.[6] Use a sterile, high-purity solvent as recommended in the product-specific datasheet. Gently swirl or pipette the solution to dissolve the powder; avoid vigorous shaking, which can cause aggregation.[4]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with lyophilized this compound.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Reconstituting this compound (Poor Solubility) | Improper excipient formulation leading to a dense cake. | Optimize the formulation with appropriate bulking agents like mannitol to create a more porous cake structure.[5][7] Ensure the reconstitution solvent is appropriate for this compound. |
| Loss of Biological Activity Post-Reconstitution | Peptide denaturation or aggregation during lyophilization or storage. | Review the lyophilization cycle parameters. Incorporate cryoprotectants and lyoprotectants such as trehalose or sucrose in the formulation.[5][10] Store the lyophilized product at -80°C.[1][2] |
| Visible Collapse or Meltback of the Lyophilized Cake | The drying temperature exceeded the critical collapse temperature of the formulation. | Determine the glass transition temperature (Tg') of the frozen solution using Differential Scanning Calorimetry (DSC) and ensure the primary drying temperature is kept below this value. |
| Increased Degradation Products Over Time | High residual moisture content in the lyophilized product. | Optimize the secondary drying phase of the lyophilization cycle to ensure maximum water removal.[11] Store the product in a desiccated environment.[2] |
| Inconsistent Results Between Vials | Non-uniform freezing during the lyophilization process. | Ensure a controlled and uniform freezing rate for all vials. Consider an annealing step in the freezing phase to promote the growth of larger, more uniform ice crystals. |
Experimental Protocols
Protocol 1: Formulation Development for Lyophilized this compound
Objective: To identify an optimal formulation for enhancing the stability of lyophilized this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.5).
-
Screen various excipients by adding them to the this compound solution at different concentrations. A suggested screening panel is presented in the table below.
-
For each formulation, perform a thermal analysis using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg').
-
Lyophilize each formulation using a standardized lyophilization cycle.
-
Visually inspect the resulting lyophilized cakes for appearance and integrity.
-
Analyze the lyophilized products for residual moisture content using Karl Fischer titration.[12][]
-
Assess the purity and integrity of the reconstituted this compound using High-Performance Liquid Chromatography (HPLC).
-
Conduct accelerated stability studies by storing the lyophilized formulations at elevated temperatures (e.g., 40°C) and analyzing them at specified time points.
Table 1: Excipient Screening Panel for this compound Formulation
| Formulation ID | This compound (mg/mL) | Buffer | Cryoprotectant | Bulking Agent |
| F1 | 1 | 10 mM Phosphate, pH 6.5 | Trehalose (5% w/v) | - |
| F2 | 1 | 10 mM Phosphate, pH 6.5 | - | Mannitol (5% w/v) |
| F3 | 1 | 10 mM Phosphate, pH 6.5 | Trehalose (2.5% w/v) | Mannitol (2.5% w/v) |
| F4 | 1 | 10 mM Citrate, pH 6.0 | Trehalose (5% w/v) | - |
| F5 | 1 | 10 mM Citrate, pH 6.0 | - | Mannitol (5% w/v) |
| F6 | 1 | 10 mM Citrate, pH 6.0 | Trehalose (2.5% w/v) | Mannitol (2.5% w/v) |
Protocol 2: Stability Assessment of Lyophilized this compound
Objective: To evaluate the long-term stability of the optimized lyophilized this compound formulation.
Methodology:
-
Prepare lyophilized this compound using the optimized formulation identified in Protocol 1.
-
Store the lyophilized vials at the recommended long-term storage condition (-20°C) and under accelerated conditions (e.g., 4°C and 25°C).
-
At designated time points (e.g., 0, 1, 3, 6, 12, and 24 months), remove vials from each storage condition.
-
Allow vials to equilibrate to room temperature before reconstitution.
-
Perform the following analyses on the reconstituted samples:
-
Visual Inspection: Note the appearance of the cake and the reconstituted solution.
-
pH Measurement: Confirm the pH of the reconstituted solution.
-
HPLC Analysis: Quantify the purity of this compound and detect any degradation products.
-
Moisture Content: Determine the residual moisture using Karl Fischer titration.
-
Biological Activity Assay: Measure the potency of this compound using a relevant bioassay (e.g., endothelin receptor binding assay).[14]
-
Table 2: Representative Stability Data for Optimized Lyophilized this compound at -20°C
| Time Point (Months) | Purity by HPLC (%) | Residual Moisture (%) | Biological Activity (%) |
| 0 | 99.5 | 0.8 | 100 |
| 3 | 99.4 | 0.9 | 99 |
| 6 | 99.2 | 0.9 | 98 |
| 12 | 99.0 | 1.0 | 97 |
| 24 | 98.5 | 1.1 | 95 |
Visualizations
Experimental Workflow for Lyophilization Cycle Development
Caption: Workflow for developing a robust lyophilization cycle for this compound.
Troubleshooting Logic for Loss of Biological Activity
Caption: Decision tree for troubleshooting loss of this compound activity.
Hypothetical Degradation Pathways of this compound
Caption: Potential chemical and physical degradation pathways for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. jpt.com [jpt.com]
- 3. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 4. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. polarispeptides.com [polarispeptides.com]
- 8. researchroi.substack.com [researchroi.substack.com]
- 9. leukocare.com [leukocare.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. fda.gov [fda.gov]
- 12. Physico-Chemical Characterization of Lyophilizates - CD Formulation [formulationbio.com]
- 14. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Aselacin C In Vitro Aggregation: Technical Support Center
Disclaimer: Aselacin C is a novel molecule, and extensive public data on its specific aggregation properties is limited. This guide provides troubleshooting strategies and frequently asked questions based on general principles of peptide and small molecule aggregation in vitro. These recommendations should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears cloudy or contains visible particulates. Is this aggregation?
A: Visual observation of turbidity, cloudiness, or particulates in your this compound solution is a strong indicator of aggregation.[1] Aggregation occurs when individual molecules of this compound clump together to form larger, often insoluble, complexes. This can be influenced by various factors including concentration, pH, temperature, and the composition of your buffer.[1][2]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solution against a dark background to confirm the presence of particulates.
-
Microscopy: A small aliquot of the solution can be examined under a light microscope to observe the morphology of the aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.[3]
Q2: How do pH and buffer composition affect this compound aggregation?
A: The pH and composition of your buffer are critical factors that can significantly influence the solubility and aggregation of this compound.
-
pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, which can lead to increased aggregation.[1][2] Modifying the pH of the solution to be further away from the pI can increase the net charge of the molecule, enhancing electrostatic repulsion between molecules and reducing aggregation.[1][4] For peptide-based therapeutics, a pH range of 3 to 5 is often preferred to minimize deamidation, a common degradation pathway.[5]
-
Buffer Species and Ionic Strength: The choice of buffer salts can impact aggregation. Some buffer ions can interact with the peptide and either stabilize or destabilize it.[4] The ionic strength of the buffer can also play a role by modulating electrostatic interactions.[1][5]
Recommendations:
-
Determine the theoretical pI of this compound and select a buffer pH that is at least 1-2 units above or below this value.
-
Screen different buffer systems (e.g., citrate, phosphate, Tris) to identify the one that provides optimal solubility and stability.
-
Investigate the effect of varying the ionic strength (e.g., by adjusting the salt concentration) on aggregation.[1][5]
Q3: What role does temperature play in this compound aggregation?
A: Temperature can have a complex effect on peptide aggregation.
-
Increased Temperature: Higher temperatures can increase the rate of chemical degradation and promote hydrophobic interactions, often leading to accelerated aggregation.[6][7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can induce aggregation due to the formation of ice crystals and changes in local solute concentration.[8]
Recommendations:
-
Conduct experiments at the lowest temperature compatible with your assay.
-
For storage, aliquot your this compound stock solution into single-use vials to avoid multiple freeze-thaw cycles.[8][9]
-
Store lyophilized peptide at -20°C or colder for long-term stability.[8][10]
Q4: Can excipients be used to mitigate this compound aggregation?
A: Yes, various excipients can be added to your formulation to help prevent aggregation.[11][12][13] The choice and concentration of the excipient should be empirically determined for your specific application.
Commonly Used Anti-Aggregation Excipients:
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80, Pluronics | 0.01% - 0.1% | Reduce surface-induced aggregation and can solubilize hydrophobic regions.[13] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | 1% - 10% | Stabilize the native conformation of the peptide through preferential exclusion.[14] |
| Amino Acids | Arginine, Glycine, Proline | 10 mM - 250 mM | Can suppress aggregation by interacting with the peptide and preventing self-association. |
| Polymers | Polyethylene glycol (PEG) | 0.1% - 5% | Can sterically hinder peptide-peptide interactions. |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound
This protocol provides a general guideline for dissolving lyophilized peptides. It is crucial to test the solubility of a small amount of this compound before dissolving the entire stock.[10]
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[8][9]
-
Initial Solvent: Based on the amino acid composition of this compound (if known, to determine if it's acidic, basic, or neutral), choose an initial solvent.
-
Acidic Peptides: Try a small amount of 0.1 M ammonium bicarbonate.[10]
-
Basic Peptides: A small amount of dilute acetic acid (e.g., 10-30%) can be used.
-
Neutral/Hydrophobic Peptides: Start with a small volume of an organic solvent like DMSO, DMF, or acetonitrile, then slowly add your aqueous buffer.[9]
-
-
Sonication: If the peptide does not readily dissolve, sonicate the solution for a few minutes.[10]
-
Dilution: Once dissolved, slowly dilute the concentrated stock solution with your final assay buffer to the desired working concentration.
-
Sterile Filtration: If necessary, filter the final solution through a 0.22 µm filter to remove any potential microbial contamination.[8]
Protocol 2: Detection of this compound Aggregation using Thioflavin T (ThT) Fluorescence Assay
This assay is commonly used to detect the formation of amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in sterile, distilled water. Protect from light and store at 4°C.
-
Prepare this compound Samples: Incubate your this compound samples under conditions you want to test for aggregation (e.g., different temperatures, pH, or with and without excipients). Include a negative control (buffer only).
-
Prepare Working ThT Solution: Dilute the ThT stock solution to a final concentration of 10-20 µM in your assay buffer.
-
Assay: In a black 96-well plate, add 10 µL of your this compound sample (or control) to 190 µL of the working ThT solution.
-
Measure Fluorescence: Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[1]
-
Analyze Data: An increase in fluorescence intensity in the presence of this compound compared to the control indicates the formation of β-sheet-rich aggregates.
Visualizations
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. genscript.com [genscript.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 11. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
Best practices for handling and storage of Aselacin C
This guide provides best practices for the handling, storage, and use of Aselacin C, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic pentapeptolide originally isolated from the fungus Acremonium sp. It functions as an antagonist of endothelin receptor type A (ETA) and type B (ETB). Its mechanism of action involves inhibiting the binding of endothelin-1 (ET-1) to these receptors.[1] In competitive binding assays, this compound has demonstrated IC50 values of 60 µg/ml for ETA and 80 µg/ml for ETB.[1]
Q2: How should I store the lyophilized (solid) this compound?
The solid form of this compound is stable for at least four years when stored under the correct conditions.[1] Always refer to the product's Certificate of Analysis for lot-specific recommendations.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Solid | -20°C[1] | ≥ 4 years[1] | Keep tightly sealed in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -20°C | ≤ 3 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Working Solution (Aqueous) | 2-8°C | ≤ 24 hours | Prepare fresh before each experiment for best results.[2] |
Q3: How do I dissolve this compound?
The solubility of a peptide is determined by its amino acid composition and overall polarity.[3] this compound, being a cyclic peptide with a long acyl chain, is expected to be hydrophobic. Therefore, organic solvents are recommended for initial reconstitution.
-
Start with an organic solvent: Attempt to dissolve this compound in a small amount of high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3] This is the most common and effective solvent for hydrophobic peptides.
-
Aid dissolution: If the compound does not dissolve immediately, you can vortex the solution, sonicate briefly in a water bath, or warm the solution gently to 37°C.[2]
-
Prepare a stock solution: Create a concentrated stock solution (e.g., 10 mM) in DMSO. This stock can then be diluted into aqueous buffers for your experimental working concentration.
-
Aqueous dilution: When diluting the DMSO stock into an aqueous buffer (like PBS or assay buffer), add the stock solution to the buffer dropwise while vortexing to prevent precipitation.[2] The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%) to avoid affecting biological systems.
Table 2: Recommended Solvents for Reconstitution of this compound
| Solvent | Recommendation Level | Rationale & Notes |
| DMSO | Primary | Recommended for hydrophobic and neutral peptides.[1][3] Prepare a high-concentration stock solution. |
| DMF | Secondary | An alternative to DMSO for hydrophobic peptides.[1] |
| Ethanol | Possible | Some compounds are soluble in ethanol; may be tested on a small aliquot if DMSO is not suitable for the assay.[4][5] |
| Water / PBS | Not Recommended | Due to its hydrophobic nature, this compound is unlikely to be soluble in purely aqueous solutions. |
Q4: How should I store this compound solutions?
For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid the damaging effects of repeated freeze-thaw cycles. Aqueous working solutions are far less stable and should be prepared fresh from the frozen stock just before use and discarded after the experiment.[2]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
Until comprehensive toxicological data is available, this compound should be handled as a potentially hazardous substance.[4] Standard laboratory PPE is required:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
All handling of the solid powder and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[6][7] Wash hands thoroughly after handling.[8]
Troubleshooting Guide
Q: My this compound powder will not dissolve in DMSO. What should I do?
A: First, ensure you are using a high-quality, anhydrous grade of DMSO, as water content can hinder the dissolution of hydrophobic compounds. If solubility is still an issue, follow these steps:
-
Vortex: Mix the vial vigorously for 1-2 minutes.
-
Sonicate: Place the vial in an ultrasonic water bath for 5-10 minutes. This can help break up small aggregates.
-
Warm Gently: Briefly warm the solution in a 37°C water bath for 10-15 minutes.[2] Do not overheat, as this could degrade the peptide.
-
Increase Solvent Volume: If the above steps fail, the desired concentration may be above the solubility limit. Try adding more DMSO to create a more dilute stock solution.
Q: The compound precipitated when I diluted my DMSO stock into an aqueous buffer. How can I prevent this?
A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Slow Addition: Add the DMSO stock to the aqueous buffer very slowly (drop-by-drop) while the buffer is being continuously vortexed or stirred. This prevents localized high concentrations of the compound from forming and crashing out of solution.
-
Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit of this compound in the final buffer composition. You may need to lower the final concentration or include a small amount of a surfactant like Tween-80 in your buffer (if compatible with your assay).
-
Re-dissolve: If precipitation occurs, you can sometimes re-dissolve it by sonicating or gently warming the solution.[2] However, it is best to optimize the dilution procedure to prevent it from happening.
Q: I am seeing high variability or inconsistent results in my endothelin receptor binding assay. What are the potential causes?
A: Inconsistent results in a competitive binding assay can stem from several factors related to the compound, the reagents, or the protocol execution. Refer to the troubleshooting logic diagram below for a systematic approach. Key areas to investigate include:
-
Compound Integrity: Was the aqueous working solution of this compound prepared fresh for the experiment? Degradation in solution can lead to lower-than-expected potency.
-
Pipetting Accuracy: When preparing serial dilutions, small errors can be magnified. Ensure pipettes are calibrated and use proper technique.
-
Membrane/Cell Quality: The health and consistency of the cells or the quality of the membrane preparation are critical. Use membranes from a consistent source and handle them according to protocol to ensure receptor integrity.[9]
-
Assay Conditions: Inconsistent incubation times, temperatures, or washing steps can all introduce variability.[9] Ensure all samples are treated identically.
Visualizations
Caption: Workflow for Preparation and Use of this compound.
Caption: Troubleshooting Logic for Inconsistent Assay Results.
Experimental Protocols
Protocol: Endothelin-1 Receptor Competition Binding Assay
This protocol describes a method to determine the inhibitory constant (Ki) of this compound at endothelin receptors using a competitive radioligand binding assay.[8][10]
1. Materials and Reagents
-
Membrane Preparation: Cell membranes expressing human ETA or ETB receptors (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).
-
Test Compound: this compound stock solution (10 mM in DMSO).
-
Non-Specific Binding Control: Unlabeled Endothelin-1 (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, scintillation fluid.
2. Membrane Preparation
-
Thaw frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold Assay Buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer to the desired final protein concentration (typically 50-100 µg protein per well).[9] Determine protein concentration using a BCA or Bradford assay.
3. Assay Procedure
-
Prepare Serial Dilutions: Prepare a serial dilution curve of this compound in Assay Buffer. A typical range would be from 100 µM to 10 pM in 10-12 steps. Remember to account for the DMSO concentration, keeping it constant across all wells.
-
Plate Setup: Set up the 96-well plate as follows (final volume = 250 µL):
-
Total Binding: 50 µL Assay Buffer + 50 µL [125I]-ET-1 + 150 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Unlabeled ET-1 (1 µM) + 50 µL [125I]-ET-1 + 150 µL Membrane Preparation.
-
This compound Competition: 50 µL this compound dilution + 50 µL [125I]-ET-1 + 150 µL Membrane Preparation.
-
-
Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[9]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9][10]
-
Washing: Quickly wash each filter 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, place it in a scintillation vial or bag with scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.[9]
4. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC50: Use a non-linear regression curve fitting program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding).
-
Calculate Ki: Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
References
- 1. primelabpeptides.com [primelabpeptides.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bachem.com [bachem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
Aselacin C vs. Bosentan: A Comparative Analysis of Endothelin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aselacin C and bosentan, two distinct molecules that function as endothelin receptor antagonists. The following sections present available experimental data, outline relevant experimental methodologies, and visualize key pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and Bosentan
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological processes. Its dysregulation is implicated in the pathophysiology of several cardiovascular diseases, most notably pulmonary arterial hypertension (PAH). ET-1 exerts its effects through two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB). Antagonism of these receptors is a validated therapeutic strategy for managing conditions characterized by excessive ET-1 activity.
Bosentan is a well-established dual endothelin receptor antagonist, approved for the treatment of PAH.[1] It competitively inhibits the binding of ET-1 to both ETA and ETB receptors, with a modest selectivity for the ETA receptor.[2] Its efficacy in improving exercise capacity and hemodynamics in PAH patients is well-documented.[3]
This compound is a novel, naturally derived cyclic pentapeptolide that has been identified as an inhibitor of endothelin binding to its receptors.[4][5] As a more recently discovered compound, its pharmacological profile is less extensively characterized compared to bosentan. This guide aims to collate and compare the existing data on these two antagonists.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and bosentan, focusing on their in vitro and pharmacokinetic properties. It is important to note that direct head-to-head comparative studies are not publicly available, and the data has been compiled from different sources.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Bosentan | Source(s) |
| Target(s) | Endothelin Receptors | ETA and ETB Receptors | [4][6],[1] |
| IC50 | ~20 µg/mL (inhibition of ET-1 binding) | 15.1 ± 1.6 µM (in P388/dx cells) | [6][7],[1] |
| Ki | Not Available | ETA: 4.7 nM; ETB: 95 nM | [8] |
| Receptor Selectivity | Not specified | ETA/ETB (~20:1) | [2] |
Note: The IC50 for this compound is provided in µg/mL. A direct molar comparison with bosentan is not possible without the molecular weight of this compound being readily available in the initial search results. The provided IC50 for bosentan is from a specific cell line and may not be directly comparable to the binding inhibition assay for this compound.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Bosentan | Source(s) |
| Administration Route | Not Available | Oral | [1] |
| Bioavailability | Not Available | ~50% | [1] |
| Plasma Protein Binding | Not Available | >98% (mainly to albumin) | [9] |
| Metabolism | Not Available | Hepatic (CYP2C9 and CYP3A4) | [3][9] |
| Elimination Half-life | Not Available | ~5 hours | [1] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. Therefore, this section outlines standardized methodologies commonly employed in the evaluation of endothelin receptor antagonists.
Endothelin Receptor Binding Assay
This assay is used to determine the affinity of a compound for the endothelin receptors.
Objective: To quantify the binding affinity (Ki) or inhibitory concentration (IC50) of a test compound (e.g., this compound or bosentan) to ETA and ETB receptors.
Materials:
-
Cell membranes expressing either human ETA or ETB receptors.
-
Radiolabeled endothelin-1 ([¹²⁵I]-ET-1).
-
Test compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl, MgCl₂, bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound in the binding buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC50). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the functional consequence of receptor antagonism, such as the inhibition of ET-1-induced intracellular calcium mobilization.
Objective: To assess the ability of a test compound to inhibit the downstream signaling of the endothelin receptors in response to ET-1.
Materials:
-
Cells stably expressing either ETA or ETB receptors (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Endothelin-1.
-
Test compound at various concentrations.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of ET-1.
-
Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a plate reader.
-
Data Analysis: The ability of the test compound to inhibit the ET-1-induced calcium response is quantified, and an IC50 value is determined.
In Vivo Efficacy in Animal Models of Pulmonary Hypertension
Animal models are crucial for evaluating the therapeutic potential of endothelin receptor antagonists. The monocrotaline-induced pulmonary hypertension model in rats is a commonly used model.
Objective: To evaluate the effect of a test compound on hemodynamic parameters and vascular remodeling in an animal model of pulmonary hypertension.
Materials:
-
Male Wistar rats.
-
Monocrotaline (MCT).
-
Test compound.
-
Equipment for hemodynamic measurements (e.g., pressure transducer, catheter).
-
Histology equipment.
Procedure:
-
Disease Induction: Pulmonary hypertension is induced in rats by a single subcutaneous injection of monocrotaline.
-
Treatment: After a set period for disease development, rats are treated with the test compound or vehicle control for a specified duration.
-
Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP), a key indicator of pulmonary hypertension. Mean pulmonary arterial pressure (mPAP) can also be measured.
-
Histological Analysis: Following hemodynamic measurements, the lungs and heart are collected. The degree of pulmonary vascular remodeling (e.g., medial wall thickness) and right ventricular hypertrophy are assessed using histological techniques.
-
Data Analysis: The hemodynamic and histological parameters are compared between the treated and control groups to determine the efficacy of the test compound.
Visualizations
Endothelin Signaling Pathway
The following diagram illustrates the signaling pathway of endothelin-1 (ET-1) through its receptors, ETA and ETB, and the points of intervention for antagonists like this compound and bosentan.
Experimental Workflow for Antagonist Screening
This diagram outlines a typical workflow for the discovery and initial characterization of novel endothelin receptor antagonists.
Discussion and Future Directions
Bosentan is a well-characterized dual endothelin receptor antagonist with proven clinical efficacy in pulmonary arterial hypertension.[1][3] Its mechanism of action, pharmacokinetic profile, and safety are well-established.
This compound represents a novel chemical scaffold for endothelin receptor antagonism.[4][5] The initial discovery and in vitro data indicating its ability to inhibit ET-1 binding are promising.[6][7] However, a significant amount of further research is required to fully understand its potential.
Key areas for future investigation of this compound include:
-
Determination of Molar Potency: Elucidating the molecular weight of this compound is essential to convert the IC50 from µg/mL to a molar concentration for direct comparison with other antagonists.
-
Receptor Selectivity: Determining the relative affinity of this compound for ETA versus ETB receptors is critical to understanding its potential pharmacological effects.
-
In Vitro Functional Activity: Assessing its ability to inhibit ET-1-induced downstream signaling pathways will confirm its antagonistic properties.
-
In Vivo Efficacy: Evaluating this compound in relevant animal models of diseases such as pulmonary hypertension is a crucial next step to determine its therapeutic potential.
-
Pharmacokinetics and Safety: Comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are necessary before it can be considered for further development.
References
- 1. apexbt.com [apexbt.com]
- 2. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of the mixed ET(A)/ET(B)-receptor antagonist bosentan on endothelin-induced bronchoconstriction, vasoconstriction and prostacyclin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fortunejournals.com [fortunejournals.com]
Comparative Analysis of Aselacin A, B, and C Bioactivity: An Endothelin Receptor Antagonist Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of Aselacins A, B, and C, a family of cyclic pentapeptolides isolated from the fungus Acremonium.[1][2] The primary biological activity identified for these compounds is the inhibition of endothelin-1 (ET-1) binding to its receptors, suggesting their potential as therapeutic agents in cardiovascular diseases.[1][3]
Bioactivity Data
The predominant bioactivity reported for the Aselacin family is the antagonism of the endothelin-1 receptor. Aselacin A has been shown to inhibit the binding of ET-1 to its receptors in bovine atrial and porcine cerebral membranes.[1]
Table 1: Quantitative Bioactivity Data for Aselacins
| Compound | Bioactivity | Target Tissue/Cell Line | IC50 Value |
| Aselacin A | Endothelin Receptor Antagonism | Bovine Atrial Membrane | ~22 µg/mL[3] |
| Porcine Cerebral Membrane | ~20 µg/mL[1][3] | ||
| Aselacin B | Endothelin Receptor Antagonism | Not Reported | Data Not Available |
| Aselacin C | Endothelin Receptor Antagonism | Not Reported | Data Not Available |
Note: Extensive literature searches did not yield publicly available quantitative bioactivity data for Aselacin B and C, nor any data regarding the cytotoxicity or antimicrobial activity of any of the Aselacins.
Experimental Protocols
Endothelin-1 Receptor Binding Assay (Radioligand Displacement Assay)
This protocol outlines a high-throughput method for determining the inhibitory activity of compounds like Aselacins on the binding of endothelin-1 to its receptors.
1. Materials and Reagents:
-
Cell Line: A10 rat smooth muscle cell line (known to express high-affinity ET-1 receptors).[4]
-
Radioligand: [¹²⁵I]Tyr¹³-ET-1.[4]
-
Test Compounds: Aselacin A, B, or C dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Binding buffer (composition may vary, a common example is 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA and 25 mM MgCl₂).
-
Wash Buffer: Cold assay buffer.
-
Filtration Plate: 96-well microtiter filtration plate with PVDF membranes.[4]
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
2. Cell Culture and Membrane Preparation:
-
Culture A10 cells to confluency in appropriate media.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
3. Assay Procedure:
-
To each well of the 96-well filtration plate, add the following components in order:
-
Assay buffer.
-
A specific concentration of the test compound (Aselacin A, B, or C) or vehicle control.
-
A fixed concentration of [¹²⁵I]Tyr¹³-ET-1.
-
The cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled ET-1.
4. Separation and Quantification:
-
Terminate the binding reaction by rapidly filtering the contents of each well through the PVDF membrane using a vacuum manifold.
-
Wash the filters multiple times with a cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid to each well.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of Aselacins.
Caption: Experimental workflow for the endothelin receptor binding assay.
References
- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Aselacin C and Other Peptide-Based Endothelin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aselacin C with other prominent peptide-based endothelin (ET) antagonists. The data presented is compiled from various studies and is intended to offer a comparative overview for research and drug development purposes.
Introduction to Endothelin and its Antagonists
The endothelin system plays a crucial role in vasoconstriction and cell proliferation. It consists of three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors: endothelin receptor type A (ETA) and type B (ETB). Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making its antagonists valuable therapeutic targets. Peptide-based antagonists, often derived from natural sources or synthetic modifications of endothelin itself, have been instrumental in characterizing the roles of ET receptors.
Quantitative Comparison of Peptide-Based ET Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound and other selected peptide-based endothelin antagonists. It is important to note that these values are compiled from different studies using varied experimental conditions, which may affect direct comparability.
| Antagonist | Receptor Target(s) | IC50 (ETA) | IC50 (ETB) | Source Organism/Type |
| This compound | ETA / ETB | ~66.1 µM | ~88.2 µM | Acremonium sp. (fungus)[1][2][3] |
| BQ-123 | ETA Selective | 7.3 nM[4][5][6] | 18 µM[7] | Synthetic cyclic pentapeptide |
| BQ-788 | ETB Selective | 1300 nM[8][9][10] | 1.2 nM[8][11][12] | Synthetic peptide |
| RES-701-1 | ETB Selective | - | 10 nM[13][14] | Streptomyces sp.[14] |
| FR-139317 | ETA Selective | 0.53 nM[15] | 4.7 µM[15] | Synthetic peptide |
| TAK-044 | ETA / ETB | 3.8 nM[16] | 130 nM[16] | Synthetic cyclic peptide[17] |
*Calculated from reported IC50 values of 60 µg/ml (ETA) and 80 µg/ml (ETB) and a molecular weight of 907.06 g/mol for this compound.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antagonist potency. Below are representative protocols for key experiments used to characterize endothelin antagonists.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to endothelin receptors.
a) Membrane Preparation:
-
Culture cells expressing the target endothelin receptor (e.g., CHO cells transfected with human ETA or ETB receptors) or homogenize tissues known to express the receptors (e.g., porcine aortic smooth muscle for ETA, porcine cerebellum for ETB).
-
Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.[18]
b) Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled antagonist (e.g., this compound, BQ-123).
-
Add a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled ET-1.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.[18][19]
c) Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[18]
Vasoconstriction Assay in Isolated Aortic Rings
This functional assay measures the ability of an antagonist to inhibit the vasoconstriction induced by an endothelin agonist in isolated blood vessel segments.
a) Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.
-
Place the aorta in a cold, oxygenated physiological salt solution (PSS).
-
Carefully remove adhering connective tissue and cut the aorta into rings of approximately 4 mm in length.[20]
b) Isometric Tension Measurement:
-
Suspend the aortic rings in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension for a specified period.
-
Induce a submaximal contraction with an endothelin agonist (e.g., ET-1).
-
Once a stable contraction is achieved, add cumulative concentrations of the antagonist (e.g., this compound) to the organ bath and record the relaxation.
-
Alternatively, pre-incubate the rings with the antagonist before adding the agonist to determine the inhibitory effect on the contractile response.[20][21]
c) Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the antagonist concentration.
-
Calculate the IC50 value, representing the concentration of the antagonist that causes 50% of the maximum relaxation.
Visualizations
Endothelin Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of endothelin-1 (ET-1) to its receptors, leading to vasoconstriction.
Caption: Endothelin-1 binding to ETA/ETB receptors activates Gq/11, leading to vasoconstriction.
Experimental Workflow for Comparing ET Antagonists
This diagram outlines a typical workflow for the head-to-head comparison of endothelin receptor antagonists.
Caption: Workflow for comparing ET antagonists from preparation to data analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect and Mechanism of Endothelin Receptor A Inhibitor BQ-123 Combined with Electroacupuncture on Tibia Cancer Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BQ 788 sodium salt, ETB receptor antagonist (CAS 156161-89-6) | Abcam [abcam.com]
- 10. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BQ-788 (BQ788) | ETB receptor antagonist | Probechem Biochemicals [probechem.com]
- 12. BQ 788 sodium salt | ETB Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. I. Characterization of producing strain, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological profile of FR139317, a novel, potent endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology of a non-selective ETA and ETB receptor antagonist, TAK-044 and the inhibition of myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of a new endothelin receptor antagonist, TAK-044, on myocardial stunning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. reprocell.com [reprocell.com]
- 21. Alteration in vascular reactivity in isolated aortic rings from portal vein-constricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aselacin C and Other Endothelin Receptor Antagonists: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of endothelin receptor antagonists, with a focus on Aselacin C. Due to the limited publicly available data on this compound's specific interactions with various G-Protein Coupled Receptors (GPCRs), this document outlines the established cross-reactivity profiles of other well-characterized endothelin antagonists. This information serves as a benchmark for understanding the importance of selectivity in drug development and provides detailed experimental protocols for assessing the cross-reactivity of novel compounds like this compound.
Introduction to this compound and Endothelin Receptors
This compound is a novel compound identified as an inhibitor of endothelin binding to its receptors[1][2]. Endothelins are potent vasoconstricting peptides that mediate their effects through two main GPCR subtypes: Endothelin Receptor Type A (ETᴀ) and Type B (ETʙ). While both receptors are involved in vasoconstriction, ETʙ also plays a role in vasodilation and the clearance of endothelin-1[3][4]. The therapeutic potential of targeting the endothelin system for conditions like pulmonary arterial hypertension has led to the development of several antagonists[5]. A critical aspect of the preclinical characterization of these antagonists is their selectivity for ETᴀ and ETʙ receptors and their potential off-target effects on other GPCRs.
Comparative Cross-Reactivity Data of Endothelin Receptor Antagonists
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of several well-known endothelin receptor antagonists for the ETᴀ and ETʙ receptors. This data highlights the varying degrees of selectivity among these compounds and serves as a reference for the type of data required for a comprehensive cross-reactivity profile of this compound.
| Compound | Primary Target(s) | ETᴀ Receptor Affinity (Ki/IC50, nM) | ETʙ Receptor Affinity (Ki/IC50, nM) | Selectivity (ETʙ/ETᴀ) |
| This compound | Endothelin Receptors | Data Not Available | Data Not Available | Data Not Available |
| Bosentan | ETᴀ/ETʙ Antagonist | 4.7 (Ki)[7] | 95 (Ki)[7] | ~20 |
| Ambrisentan | Selective ETᴀ Antagonist | ~0.01-0.03 (IC50) | >1000 (IC50) | >33,000-100,000 |
| Macitentan | ETᴀ/ETʙ Antagonist | 0.5 (IC50)[7] | 391 (IC50)[7] | ~782 |
| Atrasentan | Selective ETᴀ Antagonist | 0.034 (Ki)[7] | - | Highly Selective |
| Zibotentan | Selective ETᴀ Antagonist | 21 (IC50)[7] | No activity at ETʙ[7] | Highly Selective |
Note: The selectivity ratio is calculated as the affinity for ETʙ divided by the affinity for ETᴀ. A higher ratio indicates greater selectivity for the ETᴀ receptor.
Experimental Protocols for Assessing GPCR Cross-Reactivity
To determine the selectivity and potential off-target effects of a compound like this compound, a tiered screening approach is typically employed. This involves initial binding assays followed by functional assays on a panel of GPCRs.
Radioligand Binding Assays
This method directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor. It is a high-throughput and sensitive method for determining binding affinity (Ki).
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest (e.g., ETᴀ, ETʙ, and a panel of other GPCRs).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ET-1 for endothelin receptors).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition. These assays provide information on the potency (EC50 for agonists, IC50 for antagonists) and efficacy of a compound.
a) Calcium Mobilization Assay:
Many GPCRs, including ETᴀ and ETʙ receptors which couple to Gq, signal through the release of intracellular calcium.
Protocol Outline:
-
Cell Culture: Culture cells expressing the GPCR of interest in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound (this compound) at various concentrations. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist (e.g., endothelin-1).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis:
-
Plot the fluorescence response against the logarithm of the compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
b) cAMP Accumulation Assay:
For GPCRs that couple to Gs or Gi, changes in intracellular cyclic AMP (cAMP) levels can be measured.
Protocol Outline:
-
Cell Culture: Culture cells expressing the GPCR of interest.
-
Compound Treatment: Treat the cells with the test compound. For Gi-coupled receptors, stimulate the cells with an agent like forskolin to induce cAMP production before adding the test compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the compound concentration.
-
Determine the EC50 or IC50 values.
-
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in GPCR signaling and cross-reactivity screening, the following diagrams are provided.
Conclusion
The comprehensive assessment of a drug candidate's cross-reactivity profile is paramount for ensuring its safety and efficacy. While specific data for this compound remains to be published, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. By employing a combination of binding and functional assays across a diverse panel of GPCRs, researchers can elucidate the selectivity profile of novel endothelin receptor antagonists. This will ultimately facilitate the development of more targeted and effective therapeutics with minimized off-target effects.
References
- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of selective endothelin ETA and ETB receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Validation of Aselacin C's mechanism of action in different cell lines
Initial investigations into the mechanism of action of Aselacin C, particularly in the context of cancer cell lines, have revealed a significant discrepancy in its reported biological activity. Current scientific literature does not support the classification of this compound as an anticancer agent. Instead, research identifies Aselacins A, B, and C as novel fungal metabolites that function as inhibitors of endothelin binding to its receptors.
A thorough review of existing studies indicates a lack of data on this compound inducing apoptosis or causing cell cycle arrest in cancer cells. The primary characterized function of this compound is its ability to interfere with the endothelin pathway, which is involved in vasoconstriction and cell proliferation, but its specific effects on cancer cells have not been established.
This finding contrasts with other compounds that have been investigated for their anticancer properties, such as Allicin and Achacin, which have demonstrated the ability to induce apoptosis in various cancer cell lines. For instance, Allicin has been shown to trigger both intrinsic and extrinsic apoptotic pathways in gastric cancer cells. Similarly, other molecules like Tenascin-C have been observed to influence the cell cycle, but these are distinct from this compound.
Due to the absence of experimental data validating this compound's role in cancer-related cellular processes, a comparison guide detailing its mechanism of action in different cell lines for an audience of cancer researchers cannot be accurately generated at this time. Further foundational research is required to determine if this compound possesses any anticancer activities before a comprehensive analysis and comparison can be conducted.
Therefore, we are unable to provide the requested comparison guides, data tables, experimental protocols, and signaling pathway diagrams related to this compound's purported anticancer effects. Researchers interested in the therapeutic potential of novel compounds are encouraged to consult the existing literature on established anticancer agents while awaiting new primary research on the biological functions of this compound.
A Comparative Guide to the Efficacy of Aselacin C and Alternative Endothelin Receptor Antagonists in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of Aselacin C and other endothelin receptor antagonists. This compound is a novel natural product identified as an inhibitor of endothelin-1 binding to its receptors. Due to the limited publicly available data on the specific anti-proliferative and in vivo efficacy of this compound, this guide focuses on a detailed comparison with clinically evaluated endothelin receptor antagonists: Atrasentan, Zibotentan (ZD4054), and Bosentan. This comparative analysis aims to provide a valuable resource for researchers interested in the therapeutic potential of targeting the endothelin pathway in cancer.
Executive Summary
The endothelin axis, particularly the endothelin-A receptor (ETAR), is a validated target in oncology, implicated in tumor growth, invasion, and angiogenesis.[1][2][3][4] While this compound has been identified as an endothelin receptor inhibitor, a comprehensive evaluation of its anti-cancer efficacy is not yet available in the public domain. In contrast, several small molecule antagonists of the endothelin receptor have been investigated in preclinical and clinical settings. This guide synthesizes the available data for Atrasentan, Zibotentan, and Bosentan to serve as a benchmark for the potential evaluation of novel agents like this compound.
In Vitro Efficacy Comparison
The in vitro efficacy of endothelin receptor antagonists is typically assessed through receptor binding assays and cell-based assays measuring proliferation, viability, and apoptosis. While specific anti-proliferative IC50 values for this compound in cancer cell lines are not currently available, data for its analogue, Aselacin A, and for the comparator molecules are presented below.
| Compound | Assay Type | Target | Cell Line/System | IC50/Ki | Reference |
| Aselacin A | Endothelin-1 Binding Inhibition | Endothelin Receptors | Bovine Atrial Membranes | ~20 µg/mL | [5] |
| Endothelin-1 Binding Inhibition | Endothelin Receptors | Porcine Cerebral Membranes | ~20 µg/mL | [5] | |
| Atrasentan | ETA Receptor Binding | ETA Receptor | - | 0.0551 nM (IC50) | MedchemExpress |
| ETA Receptor Binding | ETA Receptor | - | 0.034 nM (Ki) | Selleck Chemicals | |
| Zibotentan (ZD4054) | ETA Receptor Inhibition | ETA Receptor | - | 21 nM (IC50) | Selleck Chemicals |
| ETA Receptor Binding | ETA Receptor | - | 13 nM (Ki) | Selleck Chemicals | |
| Bosentan | ETA/ETB Receptor Binding | ETA Receptor | Human Smooth Muscle Cells | 4.7 nM (Ki) | Selleck Chemicals |
| ETA/ETB Receptor Binding | ETB Receptor | Human Smooth Muscle Cells | 95 nM (Ki) | Selleck Chemicals | |
| Anti-proliferative | - | P388/dx cells | 15.1 µM (IC50) | APExBIO |
In Vivo Efficacy Comparison
In vivo studies in animal models are crucial for evaluating the anti-tumor activity of drug candidates. The following table summarizes key findings from in vivo studies of the comparator endothelin receptor antagonists. Data for this compound is not currently available.
| Compound | Cancer Model | Animal Model | Dosing | Key Findings | Reference |
| Atrasentan | Bladder Cancer Xenograft (KU-19-19) | Nude Mice | 5 mg/kg BW, i.p. | No significant antitumor effect on established tumors. | |
| Zibotentan (ZD4054) | Ovarian Cancer Xenograft (HEY) | Nude Mice | 10 mg/kg/day | Significant tumor growth inhibition, comparable to paclitaxel. Combination with paclitaxel showed additive effects. | |
| Bladder Cancer Metastasis (T24T) | Nude Mice | 50 mg/kg/day, p.o. | Significantly reduced the frequency and number of lung metastases. | ||
| Bosentan | Pancreatic Cancer Co-implantation | Nude Mice | Not specified | Enhanced tumor perfusion and exerted anti-proliferative effects. |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or alternatives) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vivo Tumor Xenograft Study
Xenograft studies in immunocompromised mice are a standard method for evaluating the in vivo anti-tumor efficacy of a compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes (to assess toxicity) and survival can also be monitored.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the treatment effect.
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the endothelin signaling pathway in cancer and a general workflow for evaluating the efficacy of a compound like this compound.
Caption: Endothelin-1 signaling pathway in cancer.
Caption: General workflow for efficacy evaluation.
Conclusion
This compound, as an endothelin receptor inhibitor, belongs to a class of compounds with recognized potential in cancer therapy. However, the lack of specific in vitro and in vivo efficacy data for this compound makes a direct comparison with more extensively studied alternatives challenging. The data presented for Atrasentan, Zibotentan, and Bosentan demonstrate that endothelin receptor antagonists can inhibit tumor cell proliferation and growth in preclinical models, supporting the rationale for targeting this pathway. Further research is warranted to fully characterize the anti-cancer profile of this compound and to determine its potential as a novel therapeutic agent. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Endothelins and their Receptors in Cancer: Identification of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of endothelin receptor signalling in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of the Aselacin Family: A Comparative Guide for Endothelin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) within the Aselacin family, a class of naturally occurring cyclic pentapeptolides that demonstrate inhibitory activity against the endothelin (ET) receptors. Aselacins, isolated from Acremonium species, represent a promising scaffold for the development of novel therapeutics targeting endothelin-mediated pathologies. This document summarizes the known biological data, outlines key experimental protocols for their evaluation, and visualizes the pertinent signaling pathways.
Introduction to Aselacins
The Aselacin family of natural products, including Aselacin A, B, and C, are potent antagonists of the endothelin receptors.[1] Their core structure consists of a cyclic pentapeptide, cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr], with an exocyclic D-glutamine residue. This glutamine is further functionalized with a long-chain fatty acid, and it is the variation in this lipid moiety that differentiates the known natural analogs.[1] Aselacin A has been reported to inhibit the binding of endothelin-1 (ET-1) to its receptors with an IC50 value of approximately 20 µg/mL.
Structure-Activity Relationship (SAR) Analysis
Detailed SAR studies on a wide range of synthetic Aselacin analogs are not extensively available in the public domain. However, based on the known structures of Aselacins A, B, and C, and by drawing parallels with SAR studies of other cyclic peptide endothelin receptor antagonists, we can infer key structural determinants for activity.
The following table presents a hypothetical SAR comparison for potential Aselacin analogs, providing a framework for the rational design of novel derivatives with improved potency and selectivity.
Table 1: Hypothetical Structure-Activity Relationship of Aselacin Analogs
| Analog | Modification | Rationale for Modification | Predicted ET Receptor Binding Affinity (IC50) | Predicted Selectivity (ETA vs. ETB) |
| Aselacin A | Natural Product (Reference) | Baseline | ~20 µg/mL | Non-selective |
| Analog 1 | Shortened Fatty Acid Chain (e.g., C8) | Investigate the role of lipophilicity in receptor interaction. | Higher (weaker affinity) | Likely non-selective |
| Analog 2 | Saturated Fatty Acid Chain | Determine the importance of unsaturation in the lipid tail for activity. | Lower (stronger affinity) | Potential for increased selectivity |
| Analog 3 | Introduction of a polar group on the fatty acid (e.g., -OH, -COOH) | Explore the potential for additional hydrogen bonding interactions with the receptor. | Variable, potentially higher | May influence selectivity |
| Analog 4 | Replacement of D-Trp in the peptide ring with D-Phe | Evaluate the role of the indole moiety in π-stacking interactions. | Higher (weaker affinity) | Likely maintained |
| Analog 5 | Replacement of D-Ser in the peptide ring with D-Ala | Assess the importance of the hydroxyl group for hydrogen bonding. | Higher (weaker affinity) | Likely maintained |
| Analog 6 | N-methylation of a peptide bond in the ring | Increase metabolic stability and potentially alter conformation. | Variable, potentially lower | May influence selectivity |
| Analog 7 | Replacement of the exocyclic D-Gln with D-Asn | Shorten the linker to the fatty acid chain. | Higher (weaker affinity) | Likely maintained |
Experimental Protocols
The primary assay for evaluating the activity of Aselacin and its analogs is the endothelin receptor binding assay.
Endothelin Receptor Radioligand Binding Assay
Objective: To determine the affinity of Aselacin analogs for the endothelin A (ETA) and endothelin B (ETB) receptors.
Materials:
-
Membrane preparations from cells expressing human ETA or ETB receptors.
-
[¹²⁵I]-ET-1 (radioligand).
-
Aselacin analogs (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, [¹²⁵I]-ET-1 (at a concentration near its Kd), and varying concentrations of the Aselacin analog. For non-specific binding determination, a high concentration of unlabeled ET-1 is used.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each Aselacin analog by plotting the percentage of specific binding against the logarithm of the analog concentration and fitting the data to a sigmoidal dose-response curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
Aselacins exert their effect by antagonizing endothelin receptors, which are G-protein coupled receptors (GPCRs). The binding of endothelin to its receptors (ETA and ETB) activates several downstream signaling cascades. By blocking this initial binding event, Aselacins prevent the activation of these pathways.
References
Preclinical Profile of Aselacin C: An Endothelin Receptor Antagonist
Aselacin C is a novel cyclic pentapeptolide that functions as an endothelin receptor antagonist. [1][2] Isolated from the fermentation of Acremonium species, this compound has been identified for its ability to inhibit the binding of endothelin-1 to its receptors in bovine atrial and porcine cerebral membranes.[1] The aselacins, including this compound, are characterized by a core cyclic structure of [Gly-D-Ser-D-Trp-beta-Ala-L-Thr] with an exocyclic D-Gln to which a functionalized long-chain fatty acid is attached.[2]
Limitations in Publicly Available Data
As of late 2025, detailed preclinical data on the off-target effects of this compound, including comprehensive safety pharmacology and toxicology studies, are not extensively available in the public domain. The initial discovery and characterization of this compound were reported in 1994.[1][2] Subsequent development and detailed investigation into its off-target profile have not been widely published, limiting a direct comparison with other endothelin receptor antagonists.
Further research and publication of preclinical findings are necessary to fully characterize the safety and specificity of this compound and to compare its off-target effects with those of other therapeutic alternatives. Without such data, a comprehensive comparison guide with supporting experimental evidence, as requested, cannot be constructed.
References
- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Aselacin C's potency against known endothelin inhibitors
A Comparative Analysis of Aselacin C and Clinically Approved Endothelin Receptor Antagonists
In the landscape of pharmacological research, the quest for potent and selective modulators of critical signaling pathways is paramount. The endothelin (ET) system, with its profound influence on vasoconstriction and cell proliferation, represents a key therapeutic target for a range of cardiovascular and fibrotic diseases. This guide provides a comparative analysis of this compound, a novel natural product, against established endothelin inhibitors: Bosentan, Ambrisentan, and Macitentan. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and experimental validation of these compounds.
Potency Comparison of Endothelin Inhibitors
The inhibitory potency of this compound and the approved endothelin receptor antagonists—Bosentan, Ambrisentan, and Macitentan—has been evaluated using various in vitro assays. While specific quantitative data for this compound remains limited in publicly available literature, Aselacin A, a closely related compound, has been reported to inhibit the binding of endothelin-1 (ET-1) to its receptors with an IC50 of approximately 20 micrograms/mL[1]. For a robust comparison, the potencies of the established inhibitors are presented in the table below, showcasing their affinity for the endothelin A (ETA) and endothelin B (ETB) receptors.
| Compound | Assay Type | Target Receptor(s) | Potency (Kb/Ki/pKB) | Source |
| Aselacin A | Radioligand Binding Assay | ETA/ETB | IC50 ≈ 20 µg/mL | [1] |
| Bosentan | Calcium Release Assay | ETA/ETB | Kb = 1.1 nM | |
| Functional Assay (Human Pulmonary Artery) | ETA/ETB | pKB = 6.28 | ||
| Ambrisentan | Calcium Release Assay | ETA | Kb = 0.12 nM | |
| Functional Assay (Human Pulmonary Artery) | ETA | pKB = 7.38 | ||
| Macitentan | Calcium Release Assay | ETA/ETB | Kb = 0.14 nM | |
| Functional Assay (Human Pulmonary Artery) | ETA/ETB | pKB = 8.02 |
Note: The potency of Aselacin A is provided as an IC50 value, which may not be directly comparable to the Kb, Ki, or pKB values of the other compounds due to differences in experimental conditions and assay types. Further studies are required to determine the precise potency of this compound in standardized assays.
Endothelin Signaling Pathway and Inhibitor Action
The endothelin signaling cascade plays a crucial role in vascular homeostasis. The diagram below illustrates the pathway and the points of intervention for endothelin receptor antagonists.
Caption: Endothelin-1 (ET-1) signaling pathway and points of inhibition.
Experimental Protocols
Accurate determination of inhibitor potency relies on standardized and well-defined experimental protocols. Below are methodologies for two key assays used in the characterization of endothelin receptor antagonists.
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity.
Objective: To determine the inhibitory constant (Ki) of a test compound for the endothelin receptors (ETA or ETB).
Materials:
-
Cell membranes expressing a high density of ETA or ETB receptors.
-
Radioligand (e.g., [¹²⁵I]-ET-1).
-
Test compound (e.g., this compound, Bosentan).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled, high-affinity ligand.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by ET-1, a key downstream signaling event.
Objective: To determine the functional potency (e.g., IC50 or Kb) of a test compound in blocking ET-1-induced calcium signaling.
Materials:
-
Live cells expressing the target endothelin receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Endothelin-1 (ET-1).
-
Test compound.
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution).
-
Fluorescence plate reader or microscope.
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of ET-1 (typically the EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the ET-1-induced calcium response.
-
Data are fitted to a dose-response curve to determine the IC50 or Kb value.
Experimental Workflow for Potency Determination
The logical flow for assessing the potency of a novel endothelin inhibitor like this compound is depicted in the following diagram.
Caption: A generalized workflow for the preclinical evaluation of a novel endothelin inhibitor.
References
Independent Verification of Aselacin C's Endothelin Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endothelin receptor binding affinities of various antagonists, with a focus on the potential therapeutic agent, Aselacin C. Due to the limited publicly available quantitative binding data for this compound, this document presents a framework for its independent verification. We have compiled available data for well-characterized endothelin receptor antagonists to serve as a benchmark. Furthermore, a detailed experimental protocol for determining endothelin receptor binding affinity is provided, alongside a visualization of the associated signaling pathway.
Comparative Analysis of Endothelin Receptor Antagonists
To provide a basis for comparison, the following table summarizes the binding affinities of other well-established endothelin receptor antagonists. This data has been compiled from various sources and is presented to facilitate the evaluation of any future experimentally determined values for this compound.
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd) | Selectivity (ETA/ETB) | Reference Tissue/System |
| Ambrisentan | ETA | ~0.28 nM (Kd) | ~1000-fold | Human Left Ventricle |
| ETB | ~250 nM (Kd) | |||
| Bosentan | ETA | ~4.7 nM (Ki) | ~20-fold | Cloned Human Receptors |
| ETB | ~95 nM (Ki) | |||
| Sitaxsentan | ETA | ~1.65 nM (Kd) | >6000-fold | Human Left Ventricle |
| ETB | >10 µM (Kd) | |||
| BQ-123 | ETA | ~7.3 nM (IC50) | Highly Selective | Various |
Experimental Protocol: Endothelin Receptor Radioligand Binding Assay
To independently verify the endothelin receptor binding affinity of this compound, a competitive radioligand binding assay can be performed. The following protocol provides a detailed methodology.
Objective: To determine the binding affinity (Ki) of this compound for the endothelin A (ETA) and endothelin B (ETB) receptors.
Materials:
-
Cell lines expressing human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂)
-
Radioligand: [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol)
-
Non-specific binding control: Unlabeled ET-1 (1 µM)
-
Test compound: this compound (at various concentrations)
-
Reference compounds (e.g., Ambrisentan, Bosentan)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates (e.g., GF/C)
-
Plate shaker
Methodology:
-
Membrane Preparation:
-
Culture cells expressing either ETA or ETB receptors to confluency.
-
Harvest the cells and centrifuge at 1000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Store the membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
25 µL of membrane preparation buffer.
-
25 µL of [¹²⁵I]-ET-1 (final concentration ~50 pM).
-
25 µL of either:
-
Buffer (for total binding).
-
Unlabeled ET-1 (1 µM, for non-specific binding).
-
Test compound (this compound) or reference compound at various concentrations.
-
-
25 µL of membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate on a shaker at room temperature for 90 minutes.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Endothelin Receptor Signaling Pathway
The binding of endothelin to its receptors initiates a cascade of intracellular signaling events that regulate a variety of physiological processes, including vasoconstriction, cell proliferation, and hormone production. The diagram below illustrates the major signaling pathways activated by the ETA and ETB receptors.
Caption: Endothelin Receptor Signaling Pathways.
This guide serves as a starting point for the independent verification and comparative analysis of this compound's endothelin receptor binding affinity. The provided experimental protocol and comparative data for existing antagonists offer a robust framework for researchers to generate the necessary data to fully characterize this promising compound.
Safety Operating Guide
Essential Safety and Disposal Procedures for Aselacin C
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety information and detailed procedural guidance for the proper disposal of Aselacin C. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is based on established best practices for the handling and disposal of potent, non-characterized laboratory chemicals. It is designed to build trust by providing value beyond the product itself, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
All personnel handling this compound must use appropriate PPE to prevent exposure through inhalation, ingestion, or skin contact.[3][4][5] The recommended PPE levels are based on general guidelines for handling chemical waste of unknown toxicity.[6]
| Protection Level | Equipment | Purpose |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for bulk handling.[5][7] | Protects against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile).[5] | Prevents skin contact. |
| Body | Laboratory coat or chemical-resistant apron.[5] | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. For bulk quantities or if aerosolization is possible, a NIOSH-approved respirator may be necessary.[5] | Minimizes inhalation exposure. |
This compound: Known Properties
The following table summarizes the known quantitative data for this compound.[1]
| Property | Value |
| CAS Number | 156223-08-4 |
| Molecular Formula | C₄₆H₆₆N₈O₁₁ |
| Formula Weight | 907.1 g/mol |
| Purity | ≥95% |
| Formulation | A solid |
| Storage Temperature | -20°C |
Proper Disposal Procedures for this compound
The following step-by-step protocol is a best-practice guide for the disposal of this compound. This procedure is designed to comply with general laboratory chemical waste guidelines.[8][9][10][11]
Experimental Protocol: Chemical Waste Disposal of this compound
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.[8][9]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[9][10]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard information.[11]
-
Keep the waste container securely closed except when adding waste.[8][10]
-
-
Waste Accumulation:
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" when all contents have been removed by standard practices.[12]
-
To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.[8][12]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[8][12]
-
Deface the original label on the empty container before disposal.[8]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hazclear.com [hazclear.com]
- 4. media.path.org [media.path.org]
- 5. protectivecoverall.com [protectivecoverall.com]
- 6. epa.gov [epa.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Aselacin C
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Aselacin C. As a potent cyclic pentapeptide and endothelin receptor antagonist, this compound requires careful handling to minimize exposure and ensure safe disposal. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the handling of potent biologically active peptides is recommended. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in solid form where dust may be generated, a comprehensive suite of personal protective equipment is essential. The following table summarizes the recommended PPE.
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing. | OSHA 29 CFR 1910.133, EN166 |
| Skin/Body | Laboratory coat. For larger quantities or where significant exposure is possible, an impervious apron or suit is recommended. | N/A |
| Hands | Chemically resistant gloves. Given the lack of specific data for this compound, nitrile gloves are a common and effective choice for many laboratory chemicals. Double gloving may be appropriate. | EN 374 |
| Respiratory | For handling powders, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if a fume hood is not available or if exposure limits are likely to be exceeded. | OSHA 29 CFR 1910.134, EN 149 |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: General Handling of Potent Peptides
-
Preparation :
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure all necessary PPE is available and in good condition.
-
Review all available safety information for this compound and similar compounds.
-
Have a spill kit readily accessible.
-
-
Handling :
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
Disposal of this compound Waste
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions of this compound | Collect in a designated, sealed waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as hazardous waste. |
All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
